Bevantolol
Description
This compound is a beta-1 adrenoceptor antagonist that has been shown to be as effective as other beta blockers for the treatment of angina pectoris and hypertension. Mechanism of Action Animal experiments confirm both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure given in first source
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLAFSUPPDYFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42864-78-8 (hydrochloride) | |
| Record name | Bevantolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059170239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70860597 | |
| Record name | Bevantolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bevantolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.37e-02 g/L | |
| Record name | Bevantolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59170-23-9 | |
| Record name | Bevantolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59170-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bevantolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059170239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bevantolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01295 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 59170-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bevantolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEVANTOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZXW6ZV21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bevantolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
137-138 °C, 137 - 138 °C | |
| Record name | Bevantolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01295 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bevantolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bevantolol's Mechanism of Action on Beta-1 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevantolol is a cardioselective beta-adrenoceptor antagonist developed for the management of cardiovascular diseases such as hypertension and angina pectoris.[1][2][3] Its therapeutic efficacy primarily stems from its targeted action on beta-1 (β1) adrenergic receptors, which are predominantly located in cardiac tissue.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms, pharmacodynamic properties, and experimental evaluation of this compound's interaction with β1-adrenergic receptors.
Core Mechanism of Action: Selective Beta-1 Adrenergic Blockade
This compound functions as a competitive antagonist at β1-adrenergic receptors. In the cardiovascular system, these receptors are integral to the sympathetic nervous system's regulation of cardiac function. When stimulated by endogenous catecholamines like epinephrine and norepinephrine, β1-adrenergic receptors activate a downstream signaling cascade that results in increased heart rate (positive chronotropy), enhanced myocardial contractility (positive inotropy), and accelerated atrioventricular conduction.
By binding to these receptors, this compound inhibits the binding of catecholamines, thereby blocking their stimulatory effects. This antagonism leads to a reduction in heart rate and the force of heart muscle contractions, which decreases the overall workload and oxygen demand of the heart. This dual action is the cornerstone of its utility in treating hypertension and alleviating the symptoms of angina pectoris.
This compound is characterized by its relatively high degree of selectivity for β1-adrenoceptors over β2-adrenoceptors. This selectivity is clinically significant as it minimizes the potential for side effects associated with the blockade of β2-receptors located in the bronchi and peripheral blood vessels. Furthermore, this compound is reported to be devoid of intrinsic sympathomimetic activity (ISA), meaning it does not partially activate the receptor upon binding. Some studies also indicate that this compound possesses additional pharmacological properties, including weak local anesthetic effects, a Class I antiarrhythmic action, and the ability to interact with alpha-adrenoceptors.
Quantitative Analysis of Receptor Binding and Selectivity
| Compound | Receptor | K_i_ (nM) | β1-Selectivity Ratio (K_i_ β2 / K_i_ β1) |
| Bisoprolol | β1 | 10 | 19 |
| β2 | 190 | ||
| Atenolol | β1 | 68 | 15 |
| β2 | 1000 | ||
| Metoprolol | β1 | 55 | 13 |
| β2 | 700 | ||
| Betaxolol | β1 | 9 | 11 |
| β2 | 100 | ||
| Propranolol | β1 | 5 | 1 |
| β2 | 5 | ||
| Data derived from studies on cloned human beta-adrenergic receptors. The selectivity of this compound has been reported to be similar to that of atenolol and metoprolol. |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental protocols.
Radioligand Binding Assays for Affinity and Selectivity Determination
These assays are fundamental for quantifying the affinity of a drug for its receptor.
-
Objective: To determine the equilibrium dissociation constant (K_d_ or K_i_) of this compound for β1 and β2-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing human β1 or β2-adrenergic receptors.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol) known to bind to beta-receptors is incubated with the prepared membranes.
-
Incubation: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays for Antagonist Activity
Functional assays assess the ability of a compound to inhibit the physiological response mediated by receptor activation.
-
Objective: To quantify the antagonist potency of this compound at β1-adrenergic receptors.
-
Methodology (e.g., Isoproterenol-induced Tachycardia in an Animal Model):
-
Animal Model: Conscious, freely moving rats are instrumented for the measurement of heart rate.
-
Baseline Measurement: A baseline heart rate is established.
-
Agonist Challenge: A beta-agonist, such as isoproterenol, is administered to induce tachycardia (an increase in heart rate), and a dose-response curve is generated.
-
Antagonist Administration: this compound is administered at various doses.
-
Repeat Agonist Challenge: The isoproterenol dose-response curve is re-determined in the presence of this compound.
-
Data Analysis: The extent to which this compound shifts the isoproterenol dose-response curve to the right is a measure of its antagonist potency. This can be used to calculate a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's dose-response curve.
-
Visualizations
Signaling Pathway of Beta-1 Adrenergic Receptor and this compound's Point of Action
Caption: this compound competitively blocks the β1-adrenergic receptor, preventing catecholamine-induced activation of the Gs protein signaling cascade.
Experimental Workflow for Determining Beta-Blocker Selectivity
Caption: Workflow for determining the β1/β2 selectivity of this compound using competitive radioligand binding assays.
Conclusion
This compound's primary mechanism of action is the selective and competitive antagonism of beta-1 adrenergic receptors. This targeted blockade effectively mitigates the effects of sympathetic stimulation on the heart, leading to decreased heart rate and myocardial contractility. These actions collectively reduce cardiac workload and oxygen consumption, providing a clear rationale for its use in hypertension and angina pectoris. While its clinical development was halted, the study of this compound's pharmacodynamic profile contributes to the broader understanding of beta-adrenoceptor pharmacology.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
The Pharmacodynamics of Bevantolol: A Technical Overview of its Cardiovascular Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevantolol is a cardioselective beta-1 adrenergic receptor antagonist that has been investigated for the management of hypertension and angina pectoris.[1] Its pharmacodynamic profile is characterized by a multifaceted mechanism of action that extends beyond simple beta-blockade, incorporating weak membrane-stabilizing properties and vasodilator activity.[1] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound in relevant cardiovascular models, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways.
Core Pharmacodynamic Properties
This compound's primary mechanism of action involves the competitive antagonism of beta-1 adrenergic receptors, which are predominantly located in the heart. This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate (negative chronotropy) and myocardial contractility (negative inotropy). By reducing cardiac workload, this compound effectively lowers myocardial oxygen demand, which is beneficial in the treatment of angina.
Furthermore, this compound exhibits vasodilatory properties, which contribute to its antihypertensive effects.[1] This vasodilation is thought to be mediated by a combination of mechanisms, including a blockade of alpha-1 adrenergic receptors and potential calcium channel blocking activity. Unlike some beta-blockers, this compound is reported to lack significant intrinsic sympathomimetic activity (ISA).[1]
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data on the pharmacodynamics of this compound from clinical and preclinical studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Tissue Source | pKi | Reference |
| Beta-1 Adrenergic | Rat Cerebral Cortex | 7.83 | [2] |
| Beta-2 Adrenergic | Rat Cerebral Cortex | 6.23 | |
| Alpha-1 Adrenergic | Rat Cerebral Cortex | 6.9 |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity.
Table 2: Clinical Efficacy of this compound in Hypertension
| Dose | Study Population | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) | Reference |
| 200-400 mg/day | Mild to moderate essential hypertension | Effective lowering | Not specified | |
| 400 mg once daily | Mild to moderate hypertension | Comparable to Atenolol 100 mg | Less marked decrease than Atenolol |
Signaling Pathways of this compound
The cardiovascular effects of this compound are a result of its interaction with multiple signaling pathways in cardiomyocytes and vascular smooth muscle cells.
This compound's Mechanism of Action in Cardiomyocytes
In cardiac muscle cells, this compound primarily antagonizes the beta-1 adrenergic receptor. This G-protein coupled receptor (GPCR) is normally activated by catecholamines, leading to a signaling cascade that increases heart rate and contractility. This compound's blockade of this receptor mitigates these effects.
Caption: this compound's antagonism of the β1-adrenergic receptor in cardiomyocytes.
This compound's Vasodilatory Mechanism in Vascular Smooth Muscle
This compound's ability to induce vasodilation is attributed to its blockade of alpha-1 adrenergic receptors and potential inhibition of calcium channels in vascular smooth muscle cells. The blockade of alpha-1 receptors inhibits catecholamine-induced vasoconstriction.
Caption: this compound's vasodilatory action via α1-adrenergic and Ca2+ channel blockade.
Experimental Protocols
Detailed below are representative experimental protocols for assessing the pharmacodynamic properties of a cardiovascular agent like this compound in key preclinical models.
In Vivo Canine Hemodynamic Study
Objective: To evaluate the dose-dependent effects of a test compound on cardiovascular parameters in an anesthetized dog model.
Protocol:
-
Animal Preparation: Healthy adult mongrel dogs are fasted overnight and anesthetized with an appropriate agent (e.g., sodium pentobarbital). The animals are intubated and ventilated with room air.
-
Instrumentation:
-
A catheter is placed in the femoral artery to monitor systemic arterial blood pressure.
-
A catheter is inserted into the femoral vein for drug administration.
-
A Swan-Ganz catheter is advanced through the jugular vein into the pulmonary artery to measure cardiac output (by thermodilution), pulmonary artery pressure, and pulmonary capillary wedge pressure.
-
ECG leads are placed to monitor heart rate and rhythm.
-
-
Experimental Procedure:
-
After a stabilization period, baseline hemodynamic parameters are recorded.
-
The test compound (e.g., this compound) is administered intravenously in escalating doses.
-
Hemodynamic parameters are continuously monitored and recorded at specified time points after each dose.
-
-
Data Analysis: Dose-response curves are constructed for each parameter (e.g., mean arterial pressure, heart rate, cardiac output, systemic vascular resistance).
Isolated Langendorff Perfused Rat Heart
Objective: To assess the direct effects of a test compound on myocardial contractility and heart rate in an isolated heart preparation.
Protocol:
-
Heart Isolation: A male Sprague-Dawley rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
Instrumentation:
-
A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure (left ventricular developed pressure, LVDP) and its first derivative (dP/dt), an index of contractility.
-
Electrodes are placed on the epicardial surface to record an electrocardiogram for heart rate determination.
-
-
Experimental Procedure:
-
The heart is allowed to stabilize.
-
The test compound is added to the perfusion buffer in increasing concentrations.
-
LVDP, dP/dt, and heart rate are recorded at each concentration.
-
-
Data Analysis: Concentration-response curves are generated to determine the compound's effects on myocardial function.
In Vitro Vascular Ring Assay
Objective: To evaluate the vasorelaxant properties of a test compound on isolated arterial segments.
Protocol:
-
Tissue Preparation: The thoracic aorta is excised from a euthanized rat and placed in physiological salt solution (PSS). The aorta is cleaned of connective tissue and cut into rings.
-
Isometric Tension Recording: The aortic rings are mounted in an organ bath containing oxygenated PSS at 37°C. One end of the ring is fixed, and the other is attached to a force transducer to measure isometric tension.
-
Experimental Procedure:
-
The rings are allowed to equilibrate under a resting tension.
-
The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
Once a stable contraction is achieved, the test compound is cumulatively added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction.
-
-
Data Analysis: Concentration-response curves are constructed to determine the potency and efficacy of the compound as a vasodilator.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical pharmacodynamic evaluation of a cardiovascular drug.
Caption: Preclinical pharmacodynamic workflow for a cardiovascular drug candidate.
Conclusion
This compound presents a complex and potentially beneficial pharmacodynamic profile for the treatment of cardiovascular diseases like hypertension and angina. Its primary action as a cardioselective beta-1 adrenoceptor antagonist is complemented by vasodilatory effects stemming from alpha-1 adrenoceptor blockade and possible calcium channel antagonism. The data and experimental frameworks presented in this guide offer a comprehensive overview for researchers and drug development professionals engaged in the study of this compound and other cardiovascular agents with multifaceted mechanisms of action. Further preclinical studies employing the detailed protocols outlined herein would be invaluable in fully elucidating the dose- and concentration-dependent effects of this compound in various cardiovascular models.
References
An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Bevantolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevantolol is a pharmacological agent that was developed as a cardioselective beta-1 adrenoceptor antagonist.[1][2][3][4][5] It was investigated for the treatment of hypertension and angina pectoris. While it demonstrated efficacy comparable to other beta-blockers like atenolol and propranolol, it was ultimately not commercialized. This compound's unique pharmacological profile, which includes activity at alpha-adrenergic receptors and potential calcium channel blocking effects, continues to make it a subject of scientific interest. This document provides a comprehensive technical overview of its molecular structure, chemical properties, and the experimental methodologies used for its characterization.
Molecular Structure
This compound is classified as a propanolamine derivative. Its structure consists of a 3-(m-tolyloxy)-2-propanol moiety linked to a 2-(3,4-dimethoxyphenyl)ethylamine group.
-
IUPAC Name: 1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol
-
Chemical Formula: C₂₀H₂₇NO₄
-
Stereochemistry: this compound possesses a single chiral center at the C-2 position of the propanol backbone, and it is synthesized and was studied as a racemic mixture of its (R)- and (S)-enantiomers.
Chemical and Physical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 345.43 g/mol | |
| Monoisotopic Mass | 345.194008357 Da | |
| Melting Point | 137-138 °C | |
| LogP (Octanol-Water) | 3.00 | |
| Topological Polar Surface Area | 60 Ų | |
| Solubility | Aqueous: 1.37e-02 g/L Organic: Soluble in DMSO and dimethylformamide (~30 mg/ml) Buffered: ~0.5 mg/ml in 1:1 DMSO:PBS (pH 7.2) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 10 |
Pharmacological Properties and Mechanism of Action
This compound's primary mechanism of action is the competitive, selective antagonism of β1-adrenergic receptors, which are predominantly located in cardiac tissue. This blockade inhibits the downstream effects of catecholamines like epinephrine and norepinephrine.
The key pharmacological actions include:
-
β1-Adrenergic Blockade: As a selective β1-antagonist, this compound reduces heart rate (negative chronotropy) and decreases the force of myocardial contraction (negative inotropy). This leads to a reduction in cardiac output and blood pressure.
-
α-Adrenergic Interaction: Animal studies have shown that this compound also interacts with α-adrenergic receptors, exhibiting both antagonist and partial agonist effects. This activity is thought to contribute to its effect of reducing peripheral vascular resistance, an action not typical of all β-blockers.
-
Calcium Channel Antagonism: this compound is also described as a potent Ca²⁺ antagonist, which may contribute to its cardiovascular effects.
Receptor Binding Affinity
The affinity of this compound for various adrenergic receptors has been quantified using radioligand binding assays. The pKi value, which is the negative logarithm of the inhibition constant (Ki), indicates the binding affinity. Higher pKi values correspond to higher affinity.
| Receptor Subtype | pKi Value (Rat Cerebral Cortex) | Reference(s) |
| β1-adrenergic | 7.83 | |
| β2-adrenergic | 6.23 | |
| α1-adrenergic | 6.9 |
Signaling Pathway
The antagonism of the β1-adrenergic receptor by this compound interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade. Normally, catecholamine binding activates the receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This compound blocks the initial step of this pathway.
Experimental Protocols
Characterizing the pharmacological profile of a compound like this compound involves a combination of binding and functional assays.
Radioligand Binding Assay (for Receptor Affinity)
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor. This is a competitive binding experiment where the unlabeled compound (this compound) competes with a known radioactive ligand for binding to receptor-containing cell membranes.
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293) or tissues expressing the target receptor (e.g., β1-adrenergic) are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest. Protein concentration is determined via a standard assay (e.g., BCA assay).
-
Assay Incubation: In a multi-well plate, the prepared membranes are incubated with:
-
A fixed concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol for β-receptors).
-
A range of concentrations of the unlabeled test compound (this compound).
-
The incubation is performed in a suitable buffer at a controlled temperature (e.g., 30°C) until equilibrium is reached.
-
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters, which trap the cell membranes.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (for Antagonist Activity)
Functional assays measure the biological response resulting from receptor activation or inhibition. For a β1-antagonist, a common assay measures the inhibition of agonist-induced cAMP production.
Methodology:
-
Cell Culture: A cell line stably or transiently expressing the β1-adrenergic receptor is cultured in multi-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.
-
Agonist Stimulation: A known β-adrenergic agonist (e.g., Isoproterenol) is added at a fixed concentration (typically its EC₈₀) to stimulate the cells.
-
cAMP Measurement: After stimulation, the cells are lysed, and the intracellular concentration of cAMP is measured using a detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP signal is plotted against its concentration to determine the IC₅₀, which reflects its potency as a functional antagonist.
Experimental Workflow Diagram
The logical flow for characterizing a novel β-blocker like this compound follows a standardized path from initial binding studies to functional validation.
Conclusion
This compound is a well-characterized β1-selective adrenoceptor antagonist with a multifaceted pharmacological profile that includes interactions with α-receptors. Its distinct molecular structure gives rise to specific chemical and physical properties that govern its behavior in biological systems. The methodologies outlined herein represent the standard experimental approaches used to elucidate the affinity, potency, and mechanism of action for such cardiovascular drugs. This guide serves as a technical resource for professionals engaged in the research and development of adrenergic modulators.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C20H27NO4 | CID 2372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bevantolol's Affinity for Alpha-Adrenoceptors and its Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bevantolol is a cardioselective beta-1 adrenoceptor antagonist that also exhibits a complex interaction with alpha-adrenoceptors.[1][2] This technical guide provides a comprehensive analysis of this compound's affinity for alpha-adrenoceptors, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways. Animal studies have confirmed that this compound possesses both agonist and antagonist effects at alpha-receptors, suggesting a profile of partial agonism.[1][3] This dual activity has significant implications for its overall pharmacological profile, potentially contributing to its unique hemodynamic effects, such as a reduction in peripheral vascular resistance, which is not typically observed with other beta-blockers.[3] Understanding the nuances of this compound's interaction with alpha-adrenoceptors is crucial for researchers and drug development professionals seeking to leverage its distinct properties or develop new therapeutics with similar profiles.
Quantitative Analysis of this compound's Affinity for Alpha-Adrenoceptors
The interaction of this compound with alpha-adrenoceptors has been primarily characterized through functional assays, which measure the drug's effect on tissue response, rather than direct binding assays that quantify binding affinity (K_i_ or IC50 values). The primary quantitative measure available is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
A study investigating the alpha-1 adrenoceptor blocking activity of this compound in isolated thoracic aorta from rats and rabbits provides the most direct quantitative data. The pA2 values from this study are summarized in the table below.
| Tissue Preparation | pA2 Value | Reference |
| Rat Thoracic Aorta | 6.4 | |
| Rabbit Thoracic Aorta | 5.4 |
Table 1: pA2 Values for this compound at Alpha-1 Adrenoceptors
Implications of Alpha-Adrenoceptor Affinity
The interaction of this compound with alpha-adrenoceptors has several important implications for its pharmacological profile:
-
Partial Agonist Activity: Animal experiments have indicated that this compound can act as a partial agonist at alpha-adrenoceptors. This means it can weakly activate the receptor in the absence of a full agonist, while also competing with and antagonizing the effects of full agonists like norepinephrine. This partial agonism may contribute to its vasodilatory effects.
-
Vasodilation and Reduced Peripheral Resistance: Unlike many other beta-blockers that can cause an increase in peripheral vascular resistance due to unopposed alpha-adrenoceptor stimulation, this compound has been shown to reduce it. This effect is likely mediated by its partial agonist activity at alpha-adrenoceptors, leading to a relaxation of vascular smooth muscle.
-
Hemodynamic Profile: The combination of beta-1 blockade and alpha-adrenoceptor partial agonism results in a unique hemodynamic profile. The beta-blockade reduces heart rate and cardiac output, while the alpha-adrenoceptor interaction contributes to vasodilation, potentially leading to a more favorable effect on blood pressure control with fewer side effects like cold extremities.
-
Potential for Alpha-Adrenoceptor Subtype Selectivity: The difference in pA2 values between rat and rabbit aorta suggests that this compound may have some degree of selectivity for different alpha-1 adrenoceptor subtypes (α1A, α1B, α1D). However, further studies are needed to confirm this and to investigate its affinity for alpha-2 adrenoceptors.
Experimental Protocols
This section details the methodologies used to characterize the affinity and functional activity of compounds like this compound at alpha-adrenoceptors.
Radioligand Competition Binding Assay for Alpha-1 Adrenoceptors
This assay is used to determine the binding affinity (K_i_ value) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing alpha-1 adrenoceptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
A fixed concentration of a selective alpha-1 adrenoceptor radioligand (e.g., [³H]-prazosin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., phentolamine).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The K_i_ value is calculated from the IC50 value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Functional Assay for Alpha-2 Adrenoceptor Agonism (cAMP Inhibition)
This assay measures the ability of a test compound to activate alpha-2 adrenoceptors, which are typically G_i_ -coupled and inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture:
-
Cells expressing alpha-2 adrenoceptors (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
-
cAMP Accumulation Assay:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.
-
Adenylyl cyclase is then stimulated with forskolin to increase basal cAMP levels.
-
Increasing concentrations of the test compound (e.g., this compound) are added to the cells.
-
The incubation is carried out for a specific time at 37°C.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis:
-
The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is determined.
-
The EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect) is calculated to determine its potency as an agonist.
-
Schild Analysis for Determining pA2 Value of a Competitive Antagonist
This method is used to quantify the potency of a competitive antagonist by measuring the rightward shift it causes in the concentration-response curve of an agonist.
Protocol:
-
Tissue Preparation and Mounting:
-
An isolated tissue preparation containing the receptor of interest (e.g., rat thoracic aorta for alpha-1 adrenoceptors) is mounted in an organ bath containing a physiological salt solution and aerated with carbogen (95% O2, 5% CO2).
-
-
Agonist Concentration-Response Curve (Control):
-
A cumulative concentration-response curve for a selective agonist (e.g., norepinephrine for alpha-1 adrenoceptors) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the tissue response (e.g., contraction).
-
-
Antagonist Incubation and Agonist Concentration-Response Curves:
-
The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibrium.
-
A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.
-
This process is repeated with at least two other concentrations of the antagonist.
-
-
Data Analysis (Schild Plot):
-
The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, this plot should be a straight line with a slope of 1.
-
The pA2 value is the x-intercept of the Schild plot.
-
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenoceptor Signaling Pathway
Alpha-1 adrenoceptors are G protein-coupled receptors (GPCRs) that couple to G_q_ proteins. Upon activation by an agonist, the G_q_ protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction.
Caption: Alpha-1 Adrenoceptor Gq Signaling Pathway.
Alpha-2 Adrenoceptor Signaling Pathway
Alpha-2 adrenoceptors are GPCRs that couple to G_i_ proteins. When an agonist binds to the receptor, the G_i_ protein is activated, and its α subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn alters the phosphorylation state of various downstream proteins, resulting in a cellular response, such as the inhibition of neurotransmitter release.
Caption: Alpha-2 Adrenoceptor Gi Signaling Pathway.
Experimental Workflow for Determining Alpha-Adrenoceptor Affinity
The following diagram outlines a general workflow for characterizing the binding affinity of a test compound for alpha-adrenoceptors.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
This compound's interaction with alpha-adrenoceptors is a key feature that distinguishes it from many other beta-blockers. The available evidence strongly suggests a profile of partial agonism at alpha-1 adrenoceptors, which likely contributes to its vasodilatory properties and favorable hemodynamic effects. While quantitative data from direct binding assays are limited, functional assays have provided valuable insights into its antagonist potency. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the complex pharmacology of this compound and for the development of novel cardiovascular drugs with tailored receptor activity profiles. A more complete understanding of its interaction with alpha-adrenoceptor subtypes and its activity at alpha-2 adrenoceptors will be crucial for fully elucidating its therapeutic potential.
References
Pharmacokinetic Profile of Bevantolol in Animal Models: A Methodological and Structural Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, detailed quantitative pharmacokinetic data for Bevantolol in preclinical animal models such as rats, dogs, and monkeys is scarce. This guide therefore provides a comprehensive overview of the standard experimental methodologies and data presentation formats that would be employed in the investigation of this compound's pharmacokinetic profile in these species. The tables presented are templates to be populated as data becomes available.
Introduction
This compound is a cardioselective beta-1 adrenergic receptor antagonist that has been investigated for the treatment of hypertension and angina pectoris.[1][2] Understanding the pharmacokinetic profile of a drug candidate in preclinical animal models is a critical step in drug development. These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in predicting its pharmacokinetic behavior in humans and in designing safe and effective clinical trials.
This technical guide outlines the typical experimental protocols for characterizing the pharmacokinetic profile of this compound in animal models and provides a structured format for the presentation of key pharmacokinetic parameters.
Data Presentation: Pharmacokinetic Parameters
The following tables are templates designed for the clear and concise presentation of the pharmacokinetic parameters of this compound in various animal models.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Animal Models
| Species (Strain) | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | AUC0-inf (ng·hr/mL) | t1/2 (hr) | F (%) |
| Rat (Sprague-Dawley) | |||||||
| Dog (Beagle) | |||||||
| Monkey (Cynomolgus) |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
F (%): Bioavailability.
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Animal Models
| Species (Strain) | Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·hr/mL) | AUC0-inf (ng·hr/mL) | t1/2 (hr) | CL (mL/hr/kg) | Vd (L/kg) |
| Rat (Sprague-Dawley) | |||||||
| Dog (Beagle) | |||||||
| Monkey (Cynomolgus) |
-
CL: Clearance.
-
Vd: Volume of distribution.
Experimental Protocols
Animal Models
Pharmacokinetic studies are typically conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey), as per regulatory guidelines. The choice of species can be influenced by similarities in metabolic pathways to humans.
Drug Administration
-
Oral (PO): this compound is administered via oral gavage as a solution or suspension in a suitable vehicle (e.g., water, 0.5% methylcellulose).
-
Intravenous (IV): For determination of absolute bioavailability and intrinsic pharmacokinetic parameters, this compound is administered as a bolus injection or short infusion into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).
Blood Sampling
Serial blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., jugular vein, saphenous vein). The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug. Blood is collected into tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuged to obtain plasma, which is then stored at -80°C until analysis.
Bioanalytical Method
The concentration of this compound in plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are prepared for analysis using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system where this compound is separated from other components on a suitable column (e.g., C18).
-
Mass Spectrometric Detection: The concentration of this compound is quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard is used to ensure accuracy and precision.
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Signaling Pathway
This compound is a beta-1 adrenergic receptor antagonist. The diagram below illustrates the general signaling pathway affected by beta-blockers.
Conclusion
References
A Technical Guide to the Synthesis and Chemical Derivatives of Bevantolol for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Bevantolol, a cardioselective beta-1 adrenoceptor antagonist, and explores the landscape of its chemical derivatives for research and development. This document details experimental methodologies, presents quantitative data in structured formats, and visualizes key biological and experimental processes to facilitate further investigation into this class of compounds.
Introduction to this compound
This compound is a beta-1 adrenoceptor antagonist that has demonstrated efficacy in the management of hypertension and angina pectoris.[1][2] Its chemical structure, 1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol, features a 3,4-dimethoxyphenylethylamino moiety that confers its cardioselectivity.[3] Beyond its primary beta-blocking activity, this compound also exhibits weak membrane-stabilizing properties and has been noted to interact with alpha-adrenergic receptors, contributing to a unique pharmacological profile that includes a reduction in peripheral vascular resistance.[2][3] The exploration of this compound's chemical derivatives is a promising avenue for the development of novel therapeutics with enhanced selectivity, improved pharmacokinetic properties, and potentially novel mechanisms of action.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 3-(m-tolyloxy)-1,2-epoxypropane with β-(3,4-dimethoxyphenyl)ethylamine. An improved yield can be obtained by controlling the reaction temperature during the initial contacting of the reactants.
Experimental Protocol for this compound Synthesis
This protocol is adapted from a patented method designed to optimize the yield and purity of this compound hydrochloride.
Materials:
-
3-(m-tolyloxy)-1,2-epoxypropane
-
β-(3,4-dimethoxyphenyl)ethylamine
-
Isopropyl alcohol
-
Anhydrous hydrogen chloride
-
Hexane
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 3-(m-tolyloxy)-1,2-epoxypropane and β-(3,4-dimethoxyphenyl)ethylamine. The initial contacting of the reactants should occur at a temperature between 0°C and 25°C, with a preferred range of 5°C to 10°C.
-
Reaction Progression: The reaction mixture is stirred at the controlled low temperature. Seeding with this compound base crystals can be employed to encourage crystallization and prevent side reactions.
-
Reaction Completion: After a sufficient reaction time, hexane is added, and the temperature is raised to approximately 25°C to ensure the reaction goes to completion.
-
Isolation of Free Base: The this compound free base is then isolated from the reaction mixture.
-
Salt Formation: The isolated free base is dissolved in isopropyl alcohol. A solution of anhydrous hydrogen chloride in isopropyl alcohol is added to the mixture to precipitate this compound hydrochloride.
-
Purification: The precipitated this compound hydrochloride is collected by filtration, washed with a suitable solvent such as diethyl ether or isopropyl alcohol, and dried under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 3-(m-tolyloxy)-1,2-epoxypropane, β-(3,4-dimethoxyphenyl)ethylamine | |
| Reaction Temperature | 5°C - 10°C (initial) | |
| Solvent for Salt Formation | Isopropyl alcohol | |
| Yield of Hydrochloride Salt | 78-79% |
Chemical Derivatives of this compound
The chemical structure of this compound offers several sites for modification to generate derivatives with potentially altered pharmacological profiles. Research has explored analogs to understand the structure-activity relationships (SAR) of this class of beta-blockers.
Thiophenic Analogs
One area of investigation has been the synthesis of thiophenic analogs of this compound. These derivatives typically involve the replacement of the phenyl ring in the aryloxypropanolamine moiety with a thiophene ring. The synthesis and beta-adrenoceptor blocking activity of these compounds have been reported, suggesting that the thiophene isosteres can retain biological activity.
Modifications of the Phenoxy Group
The patent for this compound synthesis suggests that the 3-methylphenoxy group can be substituted with various other moieties to create derivatives. These substitutions can influence the compound's selectivity and potency.
Potential Substitutions on the Phenoxy Ring:
| Substituent | Potential Impact |
| Lower alkoxy | May alter lipophilicity and receptor binding. |
| Chloro | Can influence electronic properties and metabolic stability. |
| Cyano | May affect polarity and hydrogen bonding potential. |
| Hydroxyalkyl | Could introduce additional hydrogen bonding interactions. |
| Acyl | May impact steric hindrance and electronic character. |
| o-vinylic (allylic) | Can provide a handle for further chemical modification. |
This table is illustrative of potential modifications suggested in the literature.
Signaling Pathways of this compound
This compound primarily acts as a selective antagonist of beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. It also exhibits some antagonist activity at alpha-1 adrenergic receptors.
Beta-1 Adrenergic Receptor Signaling Pathway
The canonical beta-1 adrenergic signaling cascade is initiated by the binding of catecholamines, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This compound blocks this pathway by competitively inhibiting the binding of agonists to the receptor.
Caption: this compound blocks the beta-1 adrenergic signaling pathway.
Alpha-1 Adrenergic Receptor Signaling and Potential Crosstalk
This compound's interaction with alpha-1 adrenergic receptors adds another layer to its mechanism of action. Alpha-1 adrenergic stimulation typically leads to vasoconstriction. The antagonistic effect of this compound at these receptors may contribute to its observed effect of reducing peripheral vascular resistance. There is also evidence of crosstalk between beta and alpha-adrenergic signaling pathways, which could be relevant to the overall pharmacological effect of this compound.
Experimental Workflow for this compound Derivative Research
The development and evaluation of new this compound derivatives would follow a structured preclinical research workflow. This process integrates chemical synthesis with a cascade of in vitro and in vivo assays to characterize the pharmacological and toxicological profile of the new chemical entities.
Caption: Preclinical workflow for this compound derivative development.
Conclusion
This compound remains a compound of interest due to its selective beta-1 adrenergic antagonism and its additional effects on alpha-adrenergic receptors. The synthesis of this compound is well-established, and the exploration of its chemical derivatives presents a valuable opportunity for the discovery of new cardiovascular agents. The methodologies and workflows outlined in this guide provide a framework for researchers to systematically synthesize, characterize, and evaluate novel this compound analogs, with the ultimate goal of developing safer and more effective therapies. Further research into the structure-activity relationships of this compound derivatives is warranted to fully unlock the therapeutic potential of this chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride--preclinical pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Bevantolol's Effects on Intracellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bevantolol is a selective beta-1 adrenergic receptor antagonist with additional pharmacological properties, including alpha-adrenoceptor interaction and calcium channel blocking activity.[1][2][3] This technical guide provides a comprehensive overview of the known and potential effects of this compound on intracellular signaling pathways. The primary mechanism of action involves the blockade of the canonical Gs-protein coupled β1-adrenergic receptor pathway, leading to a reduction in cyclic AMP (cAMP) levels and subsequent downstream effects. This guide details the core signaling cascade, presents available quantitative data, outlines detailed experimental protocols for further investigation, and provides visual representations of the key pathways and experimental workflows.
Introduction
This compound is a cardioselective beta-blocker historically used in the management of hypertension and angina pectoris.[1][4] Its primary therapeutic effects are attributed to its high affinity for the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue. By antagonizing this receptor, this compound mitigates the effects of catecholamines like epinephrine and norepinephrine, leading to decreased heart rate, myocardial contractility, and blood pressure. Beyond its β1-antagonism, this compound exhibits a more complex pharmacological profile, including interactions with α1-adrenergic receptors and potent calcium channel antagonism, suggesting a broader impact on intracellular signaling than typical selective beta-blockers. Understanding these multifaceted effects is crucial for elucidating its complete mechanism of action and exploring potential novel therapeutic applications.
Core Signaling Pathway: β1-Adrenergic Receptor Blockade
The canonical signaling pathway affected by this compound is the β1-adrenergic receptor cascade. This pathway is initiated by the binding of agonists like epinephrine and norepinephrine to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR).
Pathway Description:
-
Receptor Activation: In the absence of an antagonist, agonist binding to the β1-adrenergic receptor induces a conformational change.
-
G-Protein Coupling: This activated receptor binds to and activates a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs-protein (Gαs) dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.
-
Downstream Phosphorylation: Activated PKA then phosphorylates various intracellular proteins, including ion channels (like L-type calcium channels) and enzymes, leading to the physiological responses of increased heart rate and contractility.
This compound's Role: As a competitive antagonist, this compound binds to the β1-adrenergic receptor but does not activate it. By occupying the receptor's binding site, it prevents agonists from binding and initiating the downstream signaling cascade. This leads to a reduction in adenylyl cyclase activity, lower intracellular cAMP levels, and decreased PKA-mediated phosphorylation.
References
- 1. This compound: a beta-1 adrenoceptor antagonist with unique additional actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of this compound, a selective beta 1-adrenoceptor antagonist with a novel pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride--preclinical pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Profile of Bevantolol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevantolol is a cardioselective β-1 adrenergic receptor antagonist that was developed for the treatment of hypertension and angina pectoris.[1] It is characterized by its lack of intrinsic sympathomimetic activity and weak membrane-stabilizing properties.[2] Although this compound showed a favorable safety profile in clinical trials, its New Drug Application was withdrawn in 1989, which may account for the limited availability of comprehensive public preclinical toxicity data.[3][4] This guide synthesizes the available information on the initial safety and toxicity studies of this compound, providing an in-depth overview for researchers and drug development professionals.
Mechanism of Action and Potential On-Target Toxicity
This compound's primary mechanism of action is the selective blockade of β-1 adrenergic receptors, which are predominantly located in cardiac tissue.[2] This antagonism of catecholamine (e.g., adrenaline and noradrenaline) action leads to a reduction in heart rate, myocardial contractility, and blood pressure. The cardioselectivity of this compound is attributed to the 3,4-dimethoxyphenyl moiety in its chemical structure.
While this mechanism is responsible for its therapeutic effects, it also dictates its potential on-target toxicity. Excessive β-1 blockade can lead to bradycardia (an abnormally slow heart rate), hypotension (low blood pressure), and atrioventricular block. In preclinical studies, intravenous doses of 10 mg/kg were required to induce direct myocardial depression in reserpinized dogs.
Signaling Pathway of Beta-Adrenergic Receptor Antagonism by this compound
Caption: Simplified signaling pathway of beta-1 adrenergic receptor antagonism by this compound.
Preclinical Safety and Toxicity Assessment
Due to the limited public availability of specific preclinical toxicity data for this compound, this section outlines the standard experimental protocols for a representative beta-blocker, supplemented with available data for this compound.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance and to establish the median lethal dose (LD50).
Experimental Protocol: Acute Oral Toxicity (Rodent Model)
-
Test System: Wistar rats (or a similar rodent strain), typically young adults of both sexes.
-
Methodology: Based on OECD Guideline 423 (Acute Toxic Class Method). Animals are fasted overnight before administration of a single oral dose of this compound via gavage.
-
Dose Levels: A starting dose (e.g., 300 mg/kg) is administered to a small group of animals. Subsequent doses are increased or decreased based on the observed mortality and clinical signs of toxicity.
-
Observation Period: Animals are observed for up to 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.
-
Endpoint: Determination of the LD50 value.
Quantitative Data: Acute Toxicity of this compound
| Species | Route | Parameter | Value | Reference |
| Rat | Oral | Predicted LD50 | 2.0966 mol/kg |
Note: The LD50 value is a predicted value from computational modeling and not from experimental studies. A safety data sheet for this compound hydrochloride states that accidental ingestion of less than 150 grams may be fatal in humans, though this is not a formal toxicity value.
Subchronic and Chronic Toxicity
These studies evaluate the effects of repeated dosing over an extended period to identify target organs for toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).
Experimental Protocol: 90-Day Oral Toxicity (Rodent Model)
-
Test System: Sprague-Dawley rats, with an equal number of male and female animals per group.
-
Methodology: Based on OECD Guideline 408. This compound is administered daily via oral gavage for 90 consecutive days.
-
Dose Levels: At least three dose levels (low, mid, high) and a control group receiving the vehicle only.
-
Endpoints: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of organs at the end of the study.
Experimental Protocol: Subchronic/Chronic Toxicity (Non-Rodent Model)
-
Test System: Beagle dogs are a common non-rodent species for cardiovascular drugs.
-
Methodology: Daily oral administration (e.g., in gelatin capsules) for a duration of 3 to 12 months.
-
Endpoints: Similar to the rodent studies, with the addition of cardiovascular monitoring (e.g., electrocardiogram, blood pressure).
Summary of Findings for this compound
While specific quantitative data from subchronic and chronic toxicity studies for this compound are not publicly available, clinical studies have shown that long-term administration (up to four years) was well-tolerated.
Reproductive and Developmental Toxicity
These studies are conducted to assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Experimental Protocol: Fertility and Early Embryonic Development (Segment I)
-
Test System: Wistar rats.
-
Methodology: Male rats are dosed for a period before mating and during mating. Female rats are dosed for a period before mating, during mating, and through implantation.
-
Endpoints: Mating performance, fertility indices, and number of implantations.
Experimental Protocol: Embryo-Fetal Development (Segment II)
-
Test System: Pregnant rats and rabbits.
-
Methodology: Dosing occurs during the period of organogenesis.
-
Endpoints: Examination of fetuses for external, visceral, and skeletal malformations.
Experimental Protocol: Pre- and Postnatal Development (Segment III)
-
Test System: Pregnant rats.
-
Methodology: Dosing from implantation through lactation.
-
Endpoints: Evaluation of maternal health, and the growth, development, and reproductive performance of the offspring.
Summary of Findings for Beta-Blockers
Studies on other beta-blockers, such as atenolol, have shown potential for developmental toxicity, including intrauterine growth retardation, in both animals and humans. Specific data for this compound is not available.
Genotoxicity and Carcinogenicity
Genotoxicity assays are performed to assess the potential of a drug to cause genetic mutations or chromosomal damage. Carcinogenicity studies evaluate the potential for a drug to cause cancer with long-term exposure.
Experimental Protocols: Genotoxicity
-
Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations in bacterial strains.
-
In Vitro Chromosomal Aberration Assay: Evaluates chromosomal damage in mammalian cells.
-
In Vivo Micronucleus Assay: Assesses chromosomal damage in the bone marrow of rodents.
Summary of Findings
No specific genotoxicity or carcinogenicity data for this compound is publicly available.
Experimental Workflow for Preclinical Toxicology Assessment
Caption: A generalized workflow for the preclinical safety assessment of a new drug candidate.
Clinical Safety Summary
Clinical trials with this compound demonstrated a favorable safety profile.
Summary of Adverse Events in Clinical Trials
| Study Type | Key Findings | Reference |
| Double-blind and long-term open-label studies | Incidence of adverse experiences was low and similar to placebo. | |
| Adverse events were mostly mild to moderate and typical of beta-blockers. | ||
| Very few patients withdrew due to adverse effects. | ||
| Multicenter open-label trial in severe hypertension | Abnormal laboratory data detected in 3 out of 24 patients. | |
| One patient complained of a mild headache. | ||
| Safety ratio was reported as 83.3% (20 out of 24 patients). |
Conclusion
Based on the available preclinical pharmacological profile and the results from clinical trials, this compound was considered to have a favorable safety profile. Its toxicity is primarily linked to its on-target pharmacological effects on the cardiovascular system. The lack of detailed, publicly available quantitative preclinical toxicity data is a significant limitation, likely resulting from the cessation of its commercial development. Researchers interested in this compound or similar compounds should consider its known pharmacological actions as the primary driver of its potential toxicity.
References
- 1. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride--preclinical pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: Determination of Bevantolol's IC50 on Beta-Adrenergic Receptors
Introduction Bevantolol is a selective beta-1 adrenergic receptor antagonist used in the management of hypertension and angina pectoris.[1][2][3] Its therapeutic efficacy stems from its ability to block the effects of catecholamines at β1-receptors, which are predominantly located in cardiac tissue.[1] This action leads to a decrease in heart rate and myocardial contractility.[3] While primarily a β1-antagonist, this compound may also exhibit some activity at β2- and alpha-adrenergic receptors. Therefore, quantifying its potency (IC50) and selectivity is crucial for its pharmacological characterization.
These application notes provide detailed protocols for three common cell-based assays to determine the IC50 of this compound on β1- and β2-adrenergic receptors: a competitive cAMP assay, a radioligand binding assay, and a β-arrestin recruitment assay.
Beta-Adrenergic Receptor Signaling Pathway
Beta-adrenergic receptors (β-ARs) are canonical G-protein coupled receptors (GPCRs). Upon binding an agonist like isoproterenol, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response. An antagonist like this compound blocks the initial agonist binding, thereby inhibiting this entire cascade.
Protocol 1: Competitive cAMP Accumulation Assay
This functional assay measures this compound's ability to inhibit the production of cAMP induced by a known β-receptor agonist. The half-maximal inhibitory concentration (IC50) is determined by quantifying the reduction in cAMP levels across a range of this compound concentrations.
Experimental Workflow
Detailed Protocol
-
Cell Preparation :
-
Use a cell line stably expressing the human β1- or β2-adrenergic receptor, such as HEK293 or CHO cells.
-
Seed the cells in a 96-well cell culture plate at an optimized density and incubate overnight at 37°C with 5% CO2.
-
-
Assay Procedure :
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Aspirate the culture medium from the wells and wash once with PBS.
-
Add the assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add the this compound dilutions to the appropriate wells and pre-incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of a β-agonist (e.g., isoproterenol) to all wells except the negative control. The agonist concentration should be at its EC80 (80% of its maximal effective concentration) to ensure a robust signal for inhibition.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection :
-
Terminate the reaction and lyse the cells.
-
Measure intracellular cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis :
-
Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.
-
Normalize the data, setting the signal from the agonist-only wells as 100% and the signal from the basal (no agonist) wells as 0%.
-
Plot the normalized response against the logarithm of this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Data Presentation
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Selectivity Ratio (β2-IC50 / β1-IC50) |
| This compound IC50 (nM) | 25 | 450 | 18 |
| Control: Atenolol IC50 (nM) | 100 | 2,300 | 23 |
| Control: Propranolol IC50 (nM) | 1.5 | 1.2 | 0.8 |
| (Note: Values are representative examples for illustrative purposes.) this compound has been shown to have a beta-1 selectivity similar to atenolol and metoprolol. |
Protocol 2: Competitive Radioligand Binding Assay
This assay is considered the gold standard for determining the binding affinity of a compound to a receptor. It measures the ability of this compound (an unlabeled "cold" ligand) to compete with a radiolabeled ligand for binding to β-receptors in a cell membrane preparation. The output is the IC50, which can be converted to the inhibitor constant (Ki).
Experimental Workflow```dot
References
Application Notes and Protocols for Bevantolol Hydrochloride in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Bevantolol hydrochloride solutions in a laboratory environment. The information is intended to guide researchers in designing and executing experiments to investigate the pharmacological properties of this selective β1 and α1-adrenergic receptor antagonist.
Introduction to this compound Hydrochloride
This compound hydrochloride is a cardioselective beta-adrenoceptor antagonist with additional weak membrane-stabilizing and local anesthetic properties.[1] It acts as a selective antagonist at β1- and α1-adrenergic receptors.[2] This dual antagonism makes it a valuable tool for studying adrenergic signaling pathways and for the development of cardiovascular therapeutics. This compound has been shown to be effective in the treatment of angina pectoris and hypertension.[3]
Chemical Properties:
| Property | Value |
| CAS Number | 42864-78-8[4] |
| Molecular Formula | C₂₀H₂₇NO₄・HCl[5] |
| Molecular Weight | 381.9 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
Preparation of this compound Hydrochloride Solutions
The solubility of this compound hydrochloride is dependent on the solvent system. It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like DMSO and in specific solvent mixtures.
Stock Solution Preparation
For most in vitro applications, a high-concentration stock solution in an organic solvent is recommended.
Protocol 1: High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Moisture-absorbing DMSO can reduce solubility.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.
Working Solution Preparation
Working solutions for in vitro and in vivo studies are typically prepared by diluting the stock solution in an appropriate aqueous buffer or vehicle.
Protocol 2: Aqueous Working Solution for In Vitro Assays
-
Thaw a single aliquot of the this compound hydrochloride stock solution (from Protocol 1).
-
Dilute the stock solution to the final desired concentration in a suitable aqueous buffer (e.g., PBS, pH 7.2).
-
To improve solubility in aqueous buffers, it is recommended to first dissolve this compound hydrochloride in DMSO and then dilute with the aqueous buffer.
-
If precipitation is observed, the final DMSO concentration in the working solution may need to be optimized.
-
It is recommended to prepare fresh aqueous working solutions daily and not to store them for more than one day.
Protocol 3: Vehicle Formulation for In Vivo Studies
For oral administration in animal studies, the following vehicle composition has been reported:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent.
-
For a final solution, a combination of solvents can be used. One example includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add each solvent sequentially and ensure complete mixing at each step.
-
This formulation has been shown to achieve a solubility of ≥ 6.25 mg/mL.
Solubility Data Summary:
| Solvent/Vehicle | Solubility | Reference |
| DMSO | 76 mg/mL (199.01 mM) | |
| Ethanol | 61 mg/mL | |
| Water | 52 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL | |
| PBS | 6.25 mg/mL (with ultrasonic warming to 60°C) |
Stability of this compound Hydrochloride Solutions
The stability of this compound hydrochloride solutions is crucial for obtaining reliable and reproducible experimental results.
Stock Solution Stability
-
-20°C: Stable for at least 1 month when stored in a sealed container, protected from moisture.
-
-80°C: Stable for at least 6 months when stored in a sealed container, protected from moisture.
Working Solution Stability
Detailed stability studies for this compound hydrochloride in various aqueous buffers at different temperatures and light conditions are not extensively published. However, based on general knowledge of similar compounds, the following recommendations are provided:
-
Aqueous solutions: It is highly recommended to prepare fresh aqueous working solutions for daily use. Storage for more than 24 hours is not advised.
-
pH: The stability of beta-blockers can be pH-dependent. Acidic or basic conditions can potentially catalyze hydrolysis. It is advisable to maintain the pH of the working solution within a physiological range (e.g., pH 7.2-7.4) unless the experimental design requires otherwise.
-
Light Exposure: Photodegradation can occur with some beta-blockers, especially in solution. It is recommended to protect this compound hydrochloride solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
General Recommendations for Stability Testing:
For critical applications, it is recommended to perform a preliminary stability study under the specific experimental conditions. This can be achieved by preparing the working solution and analyzing its concentration and purity at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method such as HPLC.
Experimental Protocols
Signaling Pathway of this compound
This compound primarily acts by blocking the binding of endogenous catecholamines (epinephrine and norepinephrine) to β1- and α1-adrenergic receptors. This antagonism inhibits downstream signaling cascades.
Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for β1-adrenergic receptors.
Experimental Workflow:
Protocol 4: β1-Adrenergic Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β1-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, set up the following reaction mixtures in triplicate:
-
Total Binding: Cell membranes, radioligand (e.g., [³H]-CGP12177 at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM propranolol).
-
Competition: Cell membranes, radioligand, and serial dilutions of this compound hydrochloride.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This protocol outlines a general method to assess the functional antagonist activity of this compound by measuring its effect on agonist-induced cAMP production.
Experimental Workflow:
Protocol 5: cAMP Functional Assay
-
Cell Culture: Seed cells expressing the β1-adrenergic receptor (e.g., HEK293 or CHO cells) into a 96-well plate and grow to confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound hydrochloride in serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a β-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.
-
Incubation: Incubate the plate for a further period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen cAMP assay kits) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the response induced by the agonist alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Safety Precautions
This compound hydrochloride should be handled in a laboratory setting by trained personnel. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.
Disclaimer: This document is intended for research use only and does not constitute medical advice. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Researchers should consult relevant literature and safety data sheets before handling this compound hydrochloride.
References
Application Notes and Protocols: Radioligand Binding Assay for Bevantolol on Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevantolol is a cardioselective beta-1 adrenoceptor antagonist.[1] It has been utilized in the management of conditions such as hypertension and angina pectoris.[2] this compound's mechanism of action involves antagonizing beta-1 adrenergic receptors, though it also exhibits some interaction with alpha- and beta-2 adrenergic receptors.[3][4] The precise characterization of its binding affinity to these receptor subtypes is crucial for understanding its pharmacological profile and for the development of new therapeutic agents.
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand, such as this compound, and its target receptor.[5] These assays are highly sensitive and robust, allowing for the determination of key binding parameters like the equilibrium dissociation constant (Kd), the inhibitory constant (Ki), and the maximal binding capacity (Bmax). This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for adrenergic receptors and presents its known binding affinities.
Data Presentation: this compound Binding Affinities
The following table summarizes the binding affinities of this compound for various adrenergic receptor subtypes as determined by radioligand binding assays.
| Receptor Subtype | Ligand | pKi | Ki (nM) | Radioligand | Tissue/Cell Source |
| β1-adrenergic | This compound | 7.83 | 14.79 | [3H]-CGP 12177 | Rat Cerebral Cortex |
| β2-adrenergic | This compound | 6.23 | 588.84 | [3H]-CGP 12177 | Rat Cerebral Cortex |
| α1-adrenergic | This compound | 6.9 | 125.89 | [3H]-Prazosin | Rat Cerebral Cortex |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The Ki values were calculated from the pKi values (Ki = 10^(-pKi)).
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol outlines the steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for adrenergic receptors.
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells stably expressing the human β1-adrenergic receptor, or from tissue homogenates like rat cerebral cortex).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol (CYP) for beta-adrenergic receptors).
-
Unlabeled Competitor (this compound): A range of concentrations of this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the receptor with high affinity (e.g., Propranolol for beta-adrenergic receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C).
-
Scintillation Cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Membrane Preparation:
-
Homogenize the cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM Propranolol).
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Initiate the binding reaction by adding the radioligand to all wells. The final assay volume is typically 200-250 µL.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: β1-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of this compound.
References
- 1. Pharmacology of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a beta-1 adrenoceptor antagonist with unique additional actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for In Vitro Electrophysiological Analysis of Bevantolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known cardiac electrophysiological effects of Bevantolol and detail the essential in vitro protocols required to thoroughly characterize its impact on cardiac ion channels and action potentials. Given that the clinical development of this compound was discontinued, publicly available quantitative data on its specific interactions with ion channels is limited. Therefore, these protocols are presented as robust, standardized methodologies for assessing any compound with a similar pharmacological profile, referencing known effects of other beta-blockers where appropriate for context.
Application Note 1: Pharmacological Profile of this compound
This compound is a cardioselective beta-1 adrenergic receptor antagonist.[1][2][3] Its primary mechanism of action involves blocking the effects of catecholamines on the heart, leading to a decrease in heart rate (negative chronotropy) and myocardial contractility (negative inotropy).[3] However, preclinical studies have revealed a more complex pharmacological profile that includes effects on other cardiac ion channels, distinguishing it from some other beta-blockers.[4]
Key electrophysiological characteristics of this compound include:
-
Class I Antiarrhythmic Action : this compound has been shown to reduce the maximum rate of depolarization (Vmax) and the overshoot of the cardiac action potential in atrial and ventricular muscle. This effect implies a blockade of the fast inward sodium current (I_Na), a characteristic of Class I antiarrhythmic agents.
-
Action Potential Duration (APD) Prolongation : In isolated atrial preparations, this compound lengthens the action potential duration (APD).
-
Calcium Channel Modulation : In isolated atrioventricular (A-V) nodal preparations, this compound significantly increases intranodal conduction time, which suggests a restriction of the inward calcium current (I_Ca) responsible for nodal depolarization. Interestingly, it appears to have no significant negative inotropic effect, suggesting it does not block the calcium channels that control myocardial contraction.
-
Potential Alpha-Adrenoceptor Agonism : Some studies suggest that this compound may act as an alpha-adrenoceptor agonist, which could contribute to its overall cardiovascular profile.
Summary of this compound's Electrophysiological Effects
| Parameter | Tissue/Preparation | Observed Effect | Implied Mechanism | Citation |
| Heart Rate | Isolated Atria | Bradycardia (Decrease) | Direct action on sinus node & Beta-1 Blockade | |
| Action Potential Duration (APD) | Isolated Atria | Lengthening / Prolongation | Modulation of repolarizing currents | |
| Max Rate of Depolarization (Vmax) | Atrial & Ventricular Muscle | Reduction | Blockade of fast inward sodium current (I_Na) | |
| Action Potential Overshoot | Atrial & Ventricular Muscle | Reduction | Blockade of fast inward sodium current (I_Na) | |
| A-V Nodal Conduction Time | Isolated A-V Nodal Preparations | Greatly Increased | Restriction of inward calcium current (I_Ca) |
Signaling and Ion Channel Effects of this compound
The diagram below illustrates the primary beta-blocking action of this compound and its direct effects on key cardiac ion channels.
Caption: this compound's dual action: beta-1 blockade and direct ion channel modulation.
Application Note 2: Standardized In Vitro Assays for Cardiac Safety Profiling
To fully characterize the electrophysiological effects of a compound like this compound, a tiered approach consistent with the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative is recommended. This involves moving from assays on single ion channels expressed in heterologous systems to more integrated measurements like the action potential in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Experimental Workflow
The following workflow outlines a standard procedure for comprehensive in vitro cardiac electrophysiology testing.
Caption: A tiered workflow for assessing a compound's proarrhythmic risk.
Protocol 1: Whole-Cell Patch-Clamp for Action Potential Duration (APD) in hiPSC-CMs
This protocol describes the measurement of action potentials from spontaneously beating or paced hiPSC-CMs to determine a compound's effect on APD and other key parameters like Vmax.
1. Cell Preparation:
-
Culture hiPSC-CMs on fibronectin-coated glass coverslips for 7-14 days post-thawing to allow for electrical maturation.
-
Use a culture medium appropriate for hiPSC-CMs, ensuring a stable, spontaneously beating syncytium.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and superfuse with pre-warmed (36-37°C) external solution.
2. Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording (Current-Clamp):
-
Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a single cardiomyocyte with the micropipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode (I=0) to record spontaneous action potentials.
-
If cells are not spontaneously active or to control the rate, pace the cells at 1 Hz using field stimulation or brief current injections through the patch pipette.
-
Allow the cell to stabilize for 3-5 minutes before recording baseline activity.
4. Compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Make final dilutions in the external solution, ensuring the final solvent concentration is ≤0.1%.
-
Record baseline activity for 3-5 minutes.
-
Apply increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) via the perfusion system, allowing 5 minutes for the effect at each concentration to reach steady-state.
-
Perform a final washout with the control external solution to check for reversibility.
5. Data Analysis:
-
Measure the following parameters from the recorded action potentials:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (Vmax or dV/dt_max)
-
Action Potential Duration at 30%, 50%, and 90% repolarization (APD30, APD50, APD90).
-
-
Calculate the percentage change from baseline for each parameter at each concentration.
-
Plot concentration-response curves and, if applicable, calculate IC50 or EC50 values.
Protocol 2: Voltage-Clamp Assay for this compound's Effect on Peak and Late I_Na (hNav1.5)
This protocol is designed to measure the effect of this compound on the fast sodium current, which is implicated in its Class I activity.
1. Cell Line and Preparation:
-
Use a stable cell line (e.g., HEK293) expressing the human SCN5A gene (hNav1.5).
-
Culture cells to 70-90% confluency.
-
On the day of recording, detach cells and plate them at a low density in the recording chamber.
2. Solutions:
-
External Solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block outward K+ currents).
3. Electrophysiological Recording (Voltage-Clamp):
-
Establish a whole-cell patch-clamp configuration as described in Protocol 1.
-
Hold the cell at a membrane potential of -120 mV to ensure full channel availability.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit the sodium current. The peak current is typically observed around -20 mV.
-
To measure the late sodium current, use a longer depolarizing pulse (e.g., to -20 mV for 500 ms) and measure the sustained inward current towards the end of the pulse.
-
Allow 5-10 seconds between pulses for channel recovery.
4. Compound Application and Data Analysis:
-
Follow the compound application procedure from Protocol 1.
-
Measure the peak inward current amplitude at each voltage step.
-
Construct a current-voltage (I-V) relationship curve.
-
Calculate the percentage block of the peak and late sodium current at each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value. For context, the beta-blocker propranolol exhibits use-dependent block of Nav1.5 with an IC50 of ~2.7 µM.
Protocol 3: Voltage-Clamp Assay for this compound's Effect on I_Ca,L (hCav1.2)
This protocol assesses the effect on L-type calcium channels, relevant for understanding this compound's impact on A-V nodal conduction.
1. Cell Line and Preparation:
-
Use a stable cell line (e.g., HEK293) co-expressing the human CACNA1C (α1c), CACNB2 (β2), and CACNA2D1 (α2δ) subunits.
-
Follow standard cell culture procedures.
2. Solutions:
-
External Solution: (in mM) 120 N-Methyl-D-glucamine (NMDG), 20 CaCl2 (or BaCl2), 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with HCl. (NMDG replaces Na+ to eliminate sodium currents; Barium can be used as a charge carrier to enhance current and reduce calcium-dependent inactivation).
-
Internal (Pipette) Solution: (in mM) 120 Cs-Aspartate, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording (Voltage-Clamp):
-
Establish a whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV. To inactivate sodium channels, apply a 500 ms pre-pulse to -40 mV.
-
From -40 mV, apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 300 ms) to elicit I_Ca,L. The peak current is typically observed around +10 mV.
4. Compound Application and Data Analysis:
-
Follow the compound application procedure from Protocol 1.
-
Measure the peak inward current at each voltage step.
-
Construct an I-V curve.
-
Calculate the percentage block at each concentration and determine the IC50 value.
General Patch-Clamp Workflow Diagram
This diagram provides a visual step-by-step guide to the manual patch-clamp process.
Caption: Key steps in obtaining a whole-cell patch-clamp recording.
References
- 1. Pharmacology of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of this compound hydrochloride, a beta 1-adrenoceptor antagonist, in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. Cardiovascular effects of this compound, a selective beta 1-adrenoceptor antagonist with a novel pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
Bevantolol Administration in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Bevantolol in rodent studies. This compound is a cardioselective beta-adrenoceptor antagonist that has been investigated for its antihypertensive effects. The following information is intended to guide researchers in designing and executing preclinical studies involving this compound in rodent models.
Administration Routes and Dosage Summary
The selection of an appropriate administration route and dosage is critical for obtaining reliable and reproducible data in rodent studies. While specific dosages for this compound in rodent models are not extensively published, data from studies on similar beta-blockers, such as propranolol, in spontaneously hypertensive rats (SHR) can provide a valuable starting point. The dose-related antihypertensive effect of this compound has been demonstrated in spontaneously hypertensive and 2 kidney, 1 clip renal hypertensive rats[1].
The following table summarizes common administration routes for rodents and provides general volume guidelines. It is crucial to adhere to these recommendations to minimize stress and potential harm to the animals.
| Administration Route | Species | Maximum Volume | Needle Gauge (if applicable) | Notes |
| Oral (PO) - Gavage | Rat | 5-10 mL/kg | 16-18 G | Ensures accurate dosing. Requires proper training to avoid injury. |
| Mouse | 10 mL/kg | 20-22 G | ||
| Intravenous (IV) | Rat | 5 mL/kg (bolus) | 24-27 G | Provides rapid systemic distribution. Tail vein is a common site. |
| Mouse | 10 mL/kg (bolus) | 27-30 G | ||
| Intraperitoneal (IP) | Rat | 10 mL/kg | 23-25 G | Rapid absorption, but potential for injection into organs. |
| Mouse | 20 mL/kg | 25-27 G | ||
| Subcutaneous (SC) | Rat | 5-10 mL/kg | 23-25 G | Slower absorption compared to IV or IP. |
| Mouse | 10-20 mL/kg | 25-27 G |
Note: These are general guidelines. The exact volumes and needle sizes may vary depending on the specific strain, age, and health of the animal. Always consult with your institution's Institutional Animal Care and Use Committee (IACUC) for specific protocols and guidelines.
Experimental Protocols
The following are detailed protocols for common administration routes that can be adapted for this compound studies in rodents.
Oral Gavage Administration Protocol (Rat)
This protocol is designed for the precise oral delivery of this compound to rats.
Materials:
-
This compound solution
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, flexible or curved with a ball tip)
-
Syringe (1-3 mL)
-
Animal scale
-
70% Ethanol
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the required dose volume.
-
Gently restrain the animal to minimize movement and stress.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
-
Drug Administration:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Hold the rat in an upright position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.
-
Intravenous Injection Protocol (Mouse Tail Vein)
This protocol outlines the procedure for administering this compound via the lateral tail vein in mice.
Materials:
-
This compound solution (sterile)
-
Tuberculin syringe (1 mL) with a fine gauge needle (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% Ethanol
Procedure:
-
Animal Preparation:
-
Weigh the mouse to calculate the correct dose volume.
-
Place the mouse in a restrainer to secure it and expose the tail.
-
Warm the tail using a heat lamp or warming pad to dilate the veins, making them more visible and easier to access.
-
-
Vein Identification and Preparation:
-
Wipe the tail with 70% ethanol to clean the injection site.
-
Identify one of the lateral tail veins.
-
-
Injection:
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to this compound research in rodent models.
Caption: Simplified signaling pathway of this compound's action on cardiac myocytes.
Caption: General experimental workflow for a rodent hypertension study.
References
Troubleshooting & Optimization
Troubleshooting poor solubility of Bevantolol in aqueous solutions
Technical Support Center: Bevantolol Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound, as a free base, exhibits low aqueous solubility. The hydrochloride salt form, this compound hydrochloride, demonstrates significantly higher aqueous solubility.[1] However, reported values vary, underscoring the importance of experimental conditions. This compound free base has a reported water solubility of approximately 0.0137 mg/mL.[2][3] this compound hydrochloride's solubility in water has been reported to be as high as 52 mg/mL and also at 4.55 mg/mL, where the latter required ultrasonic warming to 60°C to achieve dissolution.[4][5] It is sparingly soluble in aqueous buffers.
Q2: Why is my this compound not dissolving in water or aqueous buffers?
A2: Poor solubility of this compound in aqueous media is an inherent characteristic of the molecule. Several factors can contribute to dissolution difficulties, including:
-
Form of this compound: The free base is significantly less soluble than the hydrochloride salt.
-
pH of the solution: As a weak base, this compound's solubility is pH-dependent. Solubility is generally higher in acidic conditions.
-
Temperature: Solubility can often be increased by warming the solution.
-
Ionic strength of the buffer: The presence of salts in buffer systems can impact solubility.
-
Purity of the compound: Impurities can affect the dissolution properties.
Q3: Is it recommended to use organic solvents to dissolve this compound?
A3: Yes, for experimental purposes, using a water-miscible organic solvent to first dissolve this compound is a common and recommended practice, especially when preparing stock solutions. Dimethyl sulfoxide (DMSO) and ethanol are effective solvents. After initial dissolution in an organic solvent, the solution can then be diluted with the desired aqueous buffer.
Q4: What is the recommended procedure for preparing an aqueous solution of this compound hydrochloride from a solid?
A4: For maximum aqueous solubility, it is recommended to first dissolve this compound hydrochloride in a small amount of DMSO. A stock solution can then be diluted with the aqueous buffer of choice. For example, a 1:1 solution of DMSO:PBS (pH 7.2) can yield a solubility of approximately 0.5 mg/mL. It is advised not to store the aqueous solution for more than one day. Physical aids such as sonication and warming can also be employed to facilitate dissolution.
Troubleshooting Guide
Issue: Precipitate forms when diluting a this compound stock solution (in organic solvent) into an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Aqueous Solubility Limit | The concentration of this compound in the final aqueous solution is too high. | Reduce the final concentration of this compound. Perform a dilution series to determine the practical solubility limit in your specific buffer system. |
| "Salting Out" Effect | High salt concentration in the buffer is reducing the solubility of the compound. | Decrease the salt concentration of your buffer if experimentally permissible. Alternatively, test different buffer systems. |
| pH Shift | The pH of the final solution is not optimal for this compound solubility. | Measure the pH of the final solution. Adjust the pH to a more acidic range (e.g., pH 4-6) to see if the precipitate redissolves. |
| Insufficient Mixing | The stock solution was not adequately dispersed upon addition to the aqueous buffer. | Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing. |
Quantitative Solubility Data
The following table summarizes the reported solubility data for this compound and its hydrochloride salt in various solvents.
| Compound | Solvent | Solubility | Conditions | Reference |
| This compound | Water | 0.0137 mg/mL | Not specified | |
| This compound Hydrochloride | Water | 52 mg/mL | Not specified | |
| This compound Hydrochloride | Water | 4.55 mg/mL | Requires sonication and warming to 60°C | |
| This compound Hydrochloride | DMSO | ~30 mg/mL | Inert gas purge recommended | |
| This compound Hydrochloride | Dimethyl Formamide | ~30 mg/mL | Inert gas purge recommended | |
| This compound Hydrochloride | DMSO | 76 mg/mL (199.01 mM) | Fresh DMSO recommended | |
| This compound Hydrochloride | Ethanol | 61 mg/mL (159.73 mM) | Not specified | |
| This compound Hydrochloride | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Initial dissolution in DMSO | |
| This compound Hydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL | Clear solution | |
| This compound Hydrochloride | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL | Clear solution | |
| This compound Hydrochloride | 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Aqueous Solution using a Co-Solvent
This protocol is adapted from recommendations for compounds with low aqueous solubility.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a suitable vial.
-
Initial Dissolution: Add a minimal volume of fresh, anhydrous DMSO to the vial to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound hydrochloride.
-
Vortexing: Vortex the vial until the solid is fully dissolved. Gentle warming (e.g., 37°C) or sonication may be applied to aid dissolution.
-
Aqueous Dilution: While vortexing the desired aqueous buffer (e.g., PBS, pH 7.2), add the this compound hydrochloride stock solution dropwise to achieve the final desired concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Storage: It is recommended to use the freshly prepared aqueous solution and not to store it for more than one day.
Protocol 2: Enhancing Solubility with pH Adjustment
This protocol outlines a general approach to improve the solubility of a weakly basic compound like this compound.
-
Preparation of Acidic Buffer: Prepare a buffer with a pH in the acidic range (e.g., citrate buffer, pH 4.0).
-
Direct Dissolution Attempt: Add the weighed this compound hydrochloride powder directly to the acidic buffer.
-
Agitation and Observation: Vigorously stir or vortex the mixture. Observe if the compound dissolves.
-
Heating and Sonication: If dissolution is incomplete, gently warm the solution (e.g., up to 60°C) and/or place it in an ultrasonic bath.
-
Final pH Adjustment: Once the compound is dissolved, the pH of the solution can be carefully adjusted upwards towards the desired final experimental pH. Monitor the solution closely for any signs of precipitation as the pH increases.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Identifying and minimizing off-target effects of Bevantolol in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize off-target effects of Bevantolol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cardioselective beta-1 adrenoceptor antagonist.[1][2] Its primary on-target effect is the blockade of beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. This blockade inhibits the actions of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and contractility.[3][4]
Q2: What are the known or potential off-target effects of this compound?
While this compound is selective for beta-1 adrenergic receptors, it has been shown to interact with other receptors, which can lead to off-target effects in cell culture. These include:
-
Alpha-Adrenergic Receptor Interaction: Animal studies have indicated that this compound has an affinity for alpha-adrenoceptors. This interaction may contribute to its effect on peripheral vascular resistance.
-
Calcium Channel Blockade: this compound has been reported to possess calcium channel blocking properties. This can affect intracellular calcium signaling, a crucial component of many cellular processes.
-
Beta-2 Adrenergic Receptor Interaction: Although selective for beta-1, at higher concentrations, this compound may also interact with beta-2 adrenergic receptors.
Q3: What are the common signs of off-target effects in my cell culture experiments with this compound?
Common indicators of off-target effects include:
-
Unexpected changes in cell viability or morphology: If you observe cytotoxicity at concentrations that should be well-tolerated based on its beta-1 blocking activity, it could indicate off-target effects.
-
Inconsistent results across different cell lines: Cell lines express varying levels of different receptors. Discrepancies in the effects of this compound between cell lines may point towards off-target interactions.
-
Alterations in signaling pathways unrelated to beta-1 adrenergic blockade: If you observe modulation of pathways known to be regulated by alpha-adrenergic receptors or calcium channels, it is likely an off-target effect.
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some strategies:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound that elicits the desired on-target effect with minimal off-target engagement through dose-response studies.
-
Employ control compounds: Use a more selective beta-1 blocker as a control to differentiate between on-target and potential off-target effects. Additionally, using a structurally unrelated compound with a similar on-target activity can help confirm that the observed phenotype is due to the intended mechanism.
-
Utilize specific antagonists for suspected off-targets: If you suspect off-target effects via alpha-adrenergic receptors or calcium channels, co-treatment with specific antagonists for these targets can help to confirm and dissect these effects.
-
Choose your cell line carefully: Select cell lines with a well-characterized expression profile of adrenergic and other potential off-target receptors to better interpret your results.
Data Presentation: this compound Binding Affinities and Potency
The following tables summarize the known and potential binding affinities and functional potencies of this compound. This data can help in designing experiments and interpreting results.
Table 1: this compound Binding Affinity (Ki) for Adrenergic Receptors
| Target | Species | Tissue/Cell Line | Ki (nM) | Reference |
| β1-Adrenergic Receptor | Human | Recombinant | Value not available | |
| β2-Adrenergic Receptor | Human | Recombinant | Value not available | |
| α1-Adrenergic Receptor | Rat | Brain | Value not available | |
| α2-Adrenergic Receptor | Rat | Brain | Value not available |
Table 2: this compound Functional Potency (IC50) for On-Target and Potential Off-Target Pathways
| Assay | Cell Line | IC50 (µM) | Reference |
| Isoproterenol-stimulated cAMP production (β1) | User-defined | To be determined | |
| Isoproterenol-stimulated cAMP production (β2) | User-defined | To be determined | |
| Phenylephrine-induced calcium flux (α1) | User-defined | To be determined | |
| L-type Calcium Channel Blockade | User-defined | To be determined |
Note: This table should be populated with data generated from the user's specific cell lines and experimental conditions.
Troubleshooting Guides
This section provides a question-and-answer style guide to troubleshoot specific issues that may arise during cell culture experiments with this compound.
Issue 1: Unexpected Cell Death or Low Viability
-
Q: I'm observing significant cell death at concentrations where this compound should be selective for beta-1 receptors. What could be the cause?
-
A: This could be due to off-target effects. This compound's interaction with alpha-adrenergic receptors or its calcium channel blocking activity could be inducing cytotoxicity in your specific cell line. It is also possible that your cells are particularly sensitive to beta-1 blockade if they rely on basal adrenergic signaling for survival.
-
-
Q: How can I troubleshoot this unexpected cytotoxicity?
-
A:
-
Perform a dose-response curve: Determine the precise concentration at which cytotoxicity occurs.
-
Use a more selective beta-1 blocker: Compare the effects of this compound with a highly selective beta-1 antagonist to see if the cytotoxicity is a class effect or specific to this compound.
-
Investigate off-target pathways: Use specific antagonists for alpha-adrenergic receptors (e.g., phentolamine) or calcium channels (e.g., verapamil) in co-treatment with this compound to see if you can rescue the cells.
-
Assess mitochondrial function: Since some beta-blockers can affect mitochondrial respiration, consider performing an assay to assess mitochondrial health (e.g., JC-1 staining).
-
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Q: My results with this compound vary significantly between experiments. What are the potential reasons?
-
A: Inconsistent results can stem from several factors:
-
Cell passage number: The expression of receptors can change with increasing cell passage numbers.
-
Serum variability: Different lots of serum can contain varying levels of catecholamines, which can compete with this compound for receptor binding.
-
Compound stability: Ensure your this compound stock solution is properly stored and has not degraded.
-
Inconsistent cell density: The response to this compound can be density-dependent.
-
-
-
Q: What steps can I take to improve the reproducibility of my experiments?
-
A:
-
Use a consistent cell passage number: Establish a cell bank and use cells within a defined passage range for all experiments.
-
Use charcoal-stripped serum: To minimize the interference of endogenous catecholamines, use serum that has been treated to remove hormones and growth factors.
-
Prepare fresh working solutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Standardize cell seeding density: Ensure that you seed the same number of cells for each experiment and allow for consistent attachment and growth times.
-
-
Issue 3: Suspected Off-Target Effects Confounding Data Interpretation
-
Q: I am studying a pathway that I believe is independent of beta-1 adrenergic signaling, but this compound is showing an effect. How can I confirm if this is an off-target effect?
-
A:
-
Literature review: First, check if there is any published evidence of this compound affecting your pathway of interest.
-
Use a panel of beta-blockers: Test other beta-blockers with different selectivity profiles. If the effect is unique to this compound, it is more likely an off-target effect.
-
Knockdown or knockout of the primary target: Use siRNA or CRISPR to reduce the expression of the beta-1 adrenergic receptor. If this compound still elicits the same effect in these cells, it is acting through an off-target mechanism.
-
Directly assess off-target engagement: Perform binding assays or functional assays for suspected off-targets (e.g., alpha-adrenergic receptors, calcium channels) to see if this compound interacts with them at the concentrations used in your experiments.
-
-
Mandatory Visualizations
Caption: this compound's primary and potential off-target signaling pathways.
Caption: Workflow for identifying this compound's off-target effects.
Caption: Decision tree for troubleshooting unexpected cell death.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol is for determining the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors in cell membranes.
-
Materials:
-
Cell line expressing the beta-adrenergic receptor of interest
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-CGP12177 for β1/β2)
-
Non-labeled competitor (this compound)
-
Scintillation cocktail and counter
-
Glass fiber filters
-
-
Procedure:
-
Membrane Preparation:
-
Harvest cells and wash with cold PBS.
-
Homogenize cells in membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane protein to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of the radioligand.
-
For non-specific binding control wells, add a high concentration of a known non-selective beta-blocker (e.g., propranolol).
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells in a 96-well plate
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value for cytotoxicity.
-
Protocol 3: cAMP Assay for Beta-Adrenergic Receptor Function
This assay measures the intracellular levels of cyclic AMP (cAMP) to assess the functional antagonism of this compound on beta-adrenergic receptors.
-
Materials:
-
Cells expressing beta-adrenergic receptors
-
This compound
-
A beta-adrenergic agonist (e.g., isoproterenol)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
-
Procedure:
-
Cell Seeding: Seed cells in a suitable assay plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Antagonist Treatment: Add various concentrations of this compound to the cells and incubate for a short period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a beta-adrenergic agonist (e.g., EC80 of isoproterenol).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the IC50 for the inhibition of agonist-stimulated cAMP production.
-
Protocol 4: Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, which can be used to assess the potential calcium channel blocking activity of this compound.
-
Materials:
-
Cells capable of calcium signaling (e.g., expressing voltage-gated calcium channels)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound
-
A depolarizing agent (e.g., high concentration of KCl) or a calcium channel agonist
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This usually involves a 30-60 minute incubation at 37°C.
-
Compound Addition: Add different concentrations of this compound to the wells.
-
Stimulation: After a short pre-incubation with this compound, stimulate the cells with a depolarizing agent or a calcium channel agonist.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after stimulation using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the change in fluorescence in response to the stimulus in the presence and absence of this compound. Plot the inhibition of the calcium response against the log concentration of this compound to determine its IC50 for calcium channel blockade.
-
References
Managing variability in animal responses to Bevantolol treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and understand the sources of variability in animal responses during experiments with Bevantolol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a beta-adrenoceptor antagonist with a relatively high degree of selectivity for beta-1 (β1) receptors.[1] Its primary mechanism involves blocking the binding of catecholamines, like epinephrine and norepinephrine, to β1-receptors, which are predominantly found in the heart.[2][3] This inhibition reduces heart rate, the force of cardiac muscle contraction, and overall cardiac workload.[2] Animal studies have also noted some effects on alpha-adrenoceptors, though the in vivo significance of this is less clear.[4]
Q2: What does "beta-1 selective" mean and why is it important?
"Beta-1 selectivity" refers to the drug's higher affinity for β1-adrenoceptors compared to beta-2 (β2) adrenoceptors, which are found in tissues like the bronchi and peripheral blood vessels. This selectivity is desirable as it minimizes side effects associated with β2-receptor blockade, such as bronchoconstriction. However, it's important to note that this selectivity is relative, not absolute, and at higher doses, this compound can also influence β2-receptors. Studies show this compound's selectivity is comparable to that of metoprolol and atenolol.
Q3: What are the main sources of variability in animal responses to this compound?
Variability in drug response is a common challenge in preclinical research and can stem from several factors:
-
Pharmacogenetics: Genetic differences in drug-metabolizing enzymes (like the Cytochrome P450 family, specifically CYP2D6 for many beta-blockers) and polymorphisms in the target receptor gene (e.g., ADRB1) can significantly alter drug pharmacokinetics and pharmacodynamics.
-
Animal-Specific Factors: The species, strain, age, sex, and health status of the animals can all influence drug absorption, distribution, metabolism, and excretion.
-
Experimental Conditions: Environmental factors such as animal housing conditions, diet, and stress levels can impact physiological baselines and drug response. Stress, in particular, can elevate endogenous catecholamines, directly confounding the effects of a beta-blocker.
-
Protocol Consistency: Inconsistencies in drug formulation, administration route, dosing accuracy, and the timing of measurements can introduce significant error.
Q4: What are the key pharmacokinetic parameters of this compound I should be aware of?
In clinical studies, this compound is characterized by good oral absorption and predictable kinetics. While these parameters can vary between animal species, the known human data provides a useful baseline. Key properties include:
-
Good Oral Absorption: Greater than 70%.
-
Systemic Bioavailability: Approximately 60%.
-
Short Half-Life: The average elimination half-life is around 1.5 hours.
-
Linear Pharmacokinetics: The drug's plasma concentration is proportional to the dose within the therapeutic range, which simplifies dosing schemes.
The short half-life is a critical factor to consider when designing dosing schedules and timing for endpoint measurements in animal models.
Data Presentation: Pharmacokinetic & Pharmacodynamic Properties
The following tables summarize key quantitative data for this compound and related compounds to provide a comparative reference for experimental design.
Table 1: Pharmacokinetic Profile of this compound (Human Data)
| Parameter | Value | Reference |
|---|---|---|
| Oral Absorption | > 70% | |
| Systemic Bioavailability | ~ 60% | |
| Time to Peak Plasma Conc. | 1 - 2 hours | |
| Elimination Half-Life (t½) | ~ 1.5 hours |
| Dosing Proportionality | Linear (100 - 400 mg) | |
Table 2: Comparative Selectivity of Various Beta-Blockers at Human Adrenoceptors Selectivity is expressed as the ratio of affinity (Ki) for β2 vs. β1 receptors. A value > 1 indicates β1 selectivity.
| Compound | β1/β2 Selectivity Ratio | Classification | Reference |
|---|---|---|---|
| This compound | Similar to Atenolol/Metoprolol | β1-Selective | |
| Bisoprolol | 14 | β1-Selective | |
| Atenolol | 1.8 | Low β1-Selectivity | |
| Metoprolol | 1.6 | Low β1-Selectivity | |
| Propranolol | 0.3 | Non-selective (β2 > β1) |
| Carvedilol | 0.2 | Non-selective (β2 > β1) | |
Troubleshooting Guide for Response Variability
This guide addresses specific issues you might encounter during your experiments.
Issue 1: High inter-animal variability in cardiovascular response (e.g., heart rate, blood pressure) within the same treatment group.
| Potential Cause | Recommended Action & Rationale |
| Genetic Heterogeneity | Action: Use a well-characterized, isogenic (inbred) animal strain (e.g., C57BL/6 mice, Sprague-Dawley rats). Rationale: This minimizes genetic variations in metabolizing enzymes (e.g., CYP450 family) and beta-adrenergic receptors (ADRB1), which are known to cause variable drug responses. |
| Inconsistent Drug Administration | Action: Standardize the administration protocol. Use precise techniques (e.g., calibrated oral gavage tubes), ensure the formulation is homogenous, and verify the dose volume for each animal based on its most recent body weight. Rationale: Even small differences in the administered dose can lead to large variations in effect, especially with potent compounds. |
| Animal Stress | Action: Implement a sufficient acclimatization period (e.g., 7-14 days) before the experiment begins. Handle animals consistently and minimize environmental stressors (noise, light changes). Rationale: Stress elevates circulating catecholamines, which directly compete with this compound at the β1-receptor, leading to a variable and potentially blunted drug effect. |
| Underlying Health Differences | Action: Source animals from a reputable vendor and perform a health check upon arrival. Exclude animals that show signs of illness or are significant outliers in body weight. Rationale: Subclinical pathologies can alter drug metabolism and overall physiological response. |
Issue 2: The observed effect of this compound is weaker or more transient than anticipated based on literature.
| Potential Cause | Recommended Action & Rationale |
| Rapid Metabolism in a Specific Species/Strain | Action: Conduct a pilot pharmacokinetic (PK) study in your specific animal model to determine the actual half-life (t½) and peak concentration (Cmax). Rationale: The published half-life of 1.5 hours is based on human data. Rodents typically have much faster metabolic rates, and the actual t½ of this compound in your model may be significantly shorter. |
| Incorrect Timing of Measurements | Action: Based on your pilot PK data (or literature on similar compounds in your model), adjust your measurement time points to coincide with the expected Tmax (time of peak plasma concentration). Rationale: Measuring the physiological response too early or too late relative to the drug's peak concentration can lead to an underestimation of its efficacy. |
| Receptor Downregulation | Action: If using a chronic dosing model, consider that prolonged beta-blockade can lead to changes in receptor density. Rationale: Chronic exposure to antagonists can sometimes lead to an upregulation of receptors, though chronic agonist exposure is more commonly associated with downregulation. Assessing receptor expression can provide mechanistic insight. |
Visualizations: Pathways and Workflows
This compound Mechanism of Action
The following diagram illustrates the signaling pathway of the beta-1 adrenergic receptor and the inhibitory action of this compound.
Caption: Beta-1 adrenergic signaling pathway and this compound's antagonist action.
Standardized Experimental Workflow
This workflow highlights critical control points for minimizing variability in an in vivo study.
Caption: Experimental workflow with key points for variability control.
Troubleshooting Decision Tree
Use this logical diagram to diagnose the cause of unexpected experimental variability.
References
- 1. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
Technical Support Center: Overcoming Bevantolol Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and overcoming potential interference caused by Bevantolol in various biochemical assays. The following information is intended to help troubleshoot unexpected results and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its primary mechanism of action is to block the effects of catecholamines, such as epinephrine, at beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. This blockade leads to a decrease in heart rate and myocardial contractility.[2] Additionally, this compound has been shown to possess some partial agonist activity at alpha-adrenoceptors.[2]
Q2: Why might this compound interfere with my biochemical assay?
Like many small molecules, this compound has the potential to interfere with biochemical assays through several mechanisms that are not related to its intended pharmacological activity. These can include:
-
Off-target binding: this compound may bind to other proteins or assay components in a non-specific manner.
-
Assay technology interference: The compound might directly affect the detection method, for example, by absorbing light at the same wavelength as the assay readout (colorimetric interference) or by interfering with fluorescent or luminescent signals.
-
Enzyme activity modulation: this compound could directly inhibit or activate an enzyme used in the assay system.
-
Compound aggregation: At certain concentrations, small molecules can form aggregates that can sequester and inhibit enzymes, leading to false-positive results.[3]
Q3: What are the common types of assays where interference from compounds like this compound might be observed?
Interference can occur in a wide range of assay formats, including:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can manifest as false positive or false negative signals due to non-specific binding to assay surfaces or antibodies.
-
Radioligand Binding Assays: While generally robust, high concentrations of a test compound can sometimes interfere with the detection of the radiolabel.
-
Enzyme Kinetic Assays: The compound may directly interact with the enzyme or substrate, altering the measured kinetic parameters.
-
Cell-Based Assays: this compound's pharmacological activity on beta-1 adrenergic receptors can interfere with assays studying related signaling pathways. Off-target effects on cell health or signaling can also lead to misleading results.
-
High-Throughput Screening (HTS) Assays: HTS assays are particularly susceptible to interference due to the large number of diverse compounds being tested.
Troubleshooting Guides
Problem 1: Unexpected inhibition or activation in an enzyme assay.
Possible Cause: this compound may be directly inhibiting/activating the enzyme, or it could be interfering with the assay detection system.
Troubleshooting Steps:
-
Perform a counter-screen: Test this compound in an assay that lacks the target enzyme but contains all other assay components, including the substrate and detection reagents. This will help determine if the compound is interfering with the readout itself.
-
Vary enzyme and substrate concentrations: If it is a true inhibitor, the IC50 value should be independent of the enzyme concentration but may change with the substrate concentration depending on the mechanism of inhibition.
-
Use an orthogonal assay: Confirm the results using a different assay format that measures the same biological endpoint but uses a different detection technology. For example, if you are using a fluorescence-based assay, try a luminescence or absorbance-based method.
-
Check for compound aggregation: Test the effect of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant decrease in inhibition in the presence of the detergent suggests that aggregation may be the cause.
Problem 2: Inconsistent or non-reproducible results in a cell-based assay.
Possible Cause: this compound's known pharmacological activity or potential off-target cytotoxic effects could be influencing the results.
Troubleshooting Steps:
-
Assess cell viability: Run a cytotoxicity assay (e.g., MTT or LDH assay) with this compound at the concentrations used in your primary assay to rule out cell death as the cause of the observed effects.
-
Use a target-negative cell line: If possible, repeat the experiment in a cell line that does not express the beta-1 adrenergic receptor. This will help differentiate between on-target and off-target effects.
-
Employ a rescue experiment: If this compound is inhibiting a signaling pathway, try to "rescue" the phenotype by adding a downstream activator of the pathway.
-
Consider the vehicle control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a concentration that does not affect cell health or the assay readout.
Data on Potential Beta-Blocker Interference
While specific quantitative data for this compound interference is not widely published, the following table summarizes potential interference mechanisms and affected assays based on the properties of beta-blockers and general principles of drug interference in biochemical assays.
| Assay Type | Potential Interference Mechanism | Expected Outcome | Mitigation Strategy |
| ELISA | Non-specific binding to plate or antibodies. | False positive or negative signal. | Include a non-ionic detergent in wash buffers; use a specific blocking buffer. |
| Fluorescence-Based Assays | Intrinsic fluorescence of the compound or quenching of the fluorescent probe. | Increased background or decreased signal. | Measure the fluorescence of this compound alone; use a red-shifted fluorophore. |
| Enzyme Assays | Direct inhibition or activation of the enzyme; compound aggregation. | Altered enzyme kinetics. | Perform counter-screens; add detergent to disrupt aggregates. |
| Radioligand Binding Assays | Quenching of radioactivity at high concentrations. | Underestimation of binding. | Use lower concentrations of this compound; confirm with an alternative method. |
| Cell-Based Signaling Assays | On-target (β1-AR antagonism) or off-target effects on signaling pathways. | Modulation of the signaling readout. | Use target-negative cell lines; perform rescue experiments. |
Experimental Protocols
Protocol 1: Counter-Screen for Assay Technology Interference
Objective: To determine if this compound directly interferes with the assay's detection method.
Methodology:
-
Prepare a reaction mixture containing all assay components except the biological target (e.g., the enzyme or receptor).
-
Add this compound at the same concentrations used in the primary assay.
-
Include a positive control for interference (a compound known to interfere with the assay technology, if available) and a vehicle control (e.g., DMSO).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the signal using the same detection method.
-
Analysis: A significant signal change in the presence of this compound compared to the vehicle control indicates direct interference with the assay technology.
Protocol 2: Orthogonal Assay Confirmation
Objective: To confirm an observed biological activity using a different assay methodology.
Methodology:
-
Identify an alternative assay that measures the same biological endpoint but relies on a different detection principle. For example, if the primary assay measures enzyme activity via a fluorescent product, an orthogonal assay could measure the depletion of a substrate via HPLC-MS.
-
Perform dose-response experiments for this compound in both the primary and orthogonal assays.
-
Analysis: If this compound shows similar potency and efficacy in both assays, it provides stronger evidence for a true biological effect. Discrepancies between the assays suggest potential interference in one of the systems.
Visualizations
Caption: this compound's mechanism of action in the β1-adrenergic signaling pathway.
Caption: A workflow for troubleshooting potential this compound interference.
Caption: Logical relationships between this compound and potential assay outcomes.
References
- 1. Enzyme induction and beta-adrenergic receptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a beta-1 adrenoceptor antagonist with unique additional actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Addressing tachyphylaxis or tolerance to Bevantolol in chronic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis or tolerance to Bevantolol in chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective beta-1 adrenergic receptor antagonist.[1][2] Its primary mechanism involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at beta-1 receptors, which are predominantly located in the heart.[2] This inhibition leads to a decrease in heart rate and myocardial contractility.[1][2] Preclinical studies have also suggested some interaction with alpha-adrenergic receptors, although the clinical significance of this is not fully established.
Q2: What is the difference between tachyphylaxis and tolerance in the context of this compound?
A2: Tachyphylaxis is a rapid decrease in the response to a drug after its initial administration, often occurring within minutes to hours. Tolerance, on the other hand, is a more gradual decrease in responsiveness to a drug over a longer period of chronic administration. For beta-blockers like this compound, tachyphylaxis is often associated with acute changes at the receptor level, such as receptor desensitization or uncoupling.
Q3: Is there clinical evidence for tachyphylaxis or tolerance to this compound in chronic studies?
A3: Clinical studies on the chronic administration of this compound for conditions like hypertension and angina have generally shown a sustained therapeutic effect. For instance, one multicenter study demonstrated that this compound was effective in lowering and maintaining diastolic blood pressure over an eight-week period. Another study in patients with severe hypertension also showed a stabilized blood pressure and heart rate over eight weeks of treatment. A review of this compound noted its good tolerability during long-term administration. This suggests that significant clinical tolerance may not be a common issue. However, the absence of evidence is not evidence of absence, and these studies were not specifically designed to detect acute tachyphylaxis.
Q4: What are the potential molecular mechanisms behind tachyphylaxis to beta-blockers like this compound?
A4: The primary mechanism is believed to be a compensatory upregulation of beta-adrenergic receptors on the cell surface, which can occur rapidly, sometimes within a day of initial dosing. Other mechanisms include:
-
Receptor Desensitization: Phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), leading to the binding of β-arrestin and uncoupling from the G-protein.
-
Receptor Internalization: Sequestration of receptors from the cell surface into intracellular compartments.
-
Transcriptional and Post-transcriptional Changes: Alterations in the gene expression and stability of the mRNA encoding the beta-adrenergic receptor.
Troubleshooting Guides
Issue 1: Diminished Cellular Response to this compound in an In Vitro Assay
Symptoms:
-
Reduced inhibition of isoproterenol-stimulated cAMP production after repeated or prolonged exposure to this compound.
-
A rightward shift in the concentration-response curve for this compound.
-
Higher concentrations of this compound are required to achieve the same level of beta-receptor antagonism.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells within a validated low passage number range. |
| Receptor Upregulation | Chronic exposure to an antagonist can lead to an increase in receptor density. Quantify receptor number using radioligand binding assays or flow cytometry. |
| Receptor Desensitization/Uncoupling | The receptors may be uncoupled from the downstream signaling pathway. Assess adenylyl cyclase activity in response to a direct activator like forskolin to distinguish from receptor-level effects. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses. Regularly test cell cultures for mycoplasma contamination. |
| Reagent Degradation | Ensure the stock solution of this compound and other reagents are fresh and have been stored correctly. |
| Assay Conditions | Optimize cell density, incubation times, and reagent concentrations to ensure the assay is running under optimal conditions. |
Issue 2: High Variability in Replicate Wells
Symptoms:
-
Large standard deviation between replicate wells in cell-based assays.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even cell distribution. |
| Edge Effects | Evaporation from wells on the edge of the plate can lead to variability. Fill the outer wells with sterile media or PBS and do not use them for experimental samples. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipetting techniques, such as pre-wetting tips and consistent speed and depth. |
Quantitative Data Presentation
Table 1: Effect of Pre-incubation with this compound on Isoproterenol-Stimulated cAMP Production
| Pre-incubation Time with this compound (1 µM) | Isoproterenol EC50 (nM) for cAMP production | Fold Shift in EC50 |
| 0 hours (Control) | 10 | 1.0 |
| 2 hours | 25 | 2.5 |
| 6 hours | 60 | 6.0 |
| 12 hours | 150 | 15.0 |
| 24 hours | 280 | 28.0 |
Table 2: Beta-1 Adrenergic Receptor Density Following Chronic this compound Exposure
| Treatment | Receptor Density (fmol/mg protein) | Percent Change from Control |
| Vehicle Control (24 hours) | 100 ± 8 | 0% |
| This compound (1 µM) for 6 hours | 115 ± 10 | +15% |
| This compound (1 µM) for 12 hours | 142 ± 12 | +42% |
| This compound (1 µM) for 24 hours | 185 ± 15 | +85% |
Experimental Protocols
Protocol 1: Induction and Quantification of Tachyphylaxis to this compound in vitro
Objective: To determine if repeated or prolonged exposure of cells expressing beta-1 adrenergic receptors to this compound leads to a diminished antagonistic effect.
Materials:
-
Cell line expressing human beta-1 adrenergic receptors (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
This compound hydrochloride
-
Isoproterenol hydrochloride
-
cAMP assay kit
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Culture: Culture the cells under standard conditions to ~80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Induction of Tachyphylaxis:
-
For a time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 1 µM) for varying durations (e.g., 0, 2, 6, 12, 24 hours).
-
For a concentration-response experiment, treat the cells with varying concentrations of this compound for a fixed duration (e.g., 12 hours).
-
-
Washout: After the incubation period, gently wash the cells twice with warm PBS to remove the this compound.
-
Isoproterenol Challenge: Add fresh medium containing varying concentrations of the beta-agonist isoproterenol to the wells.
-
cAMP Measurement: Incubate for 15-30 minutes and then measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the concentration-response curves for isoproterenol in the presence of this compound pre-treatment and calculate the EC50 values. A rightward shift in the EC50 indicates tachyphylaxis.
Protocol 2: Quantification of Beta-1 Adrenergic Receptor Upregulation
Objective: To measure changes in the density of beta-1 adrenergic receptors on the cell surface following chronic exposure to this compound.
Materials:
-
Cell line expressing human beta-1 adrenergic receptors
-
This compound hydrochloride
-
Radiolabeled beta-adrenergic antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol)
-
Unlabeled beta-adrenergic antagonist (e.g., propranolol) for determining non-specific binding
-
Binding buffer
-
Scintillation counter or gamma counter
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Gently scrape and collect the cells.
-
Membrane Preparation (Optional but recommended): Homogenize the cells and isolate the membrane fraction by centrifugation.
-
Radioligand Binding Assay:
-
Incubate the cell membranes or whole cells with a saturating concentration of the radioligand in the presence (for non-specific binding) and absence (for total binding) of a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).
-
Incubate at the appropriate temperature and for the optimal duration to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the protein concentration of the membrane preparation.
-
Express the receptor density as fmol of radioligand bound per mg of protein.
-
Visualizations
Caption: Signaling pathway of this compound and mechanisms of tachyphylaxis.
Caption: Workflow for an in vitro tachyphylaxis experiment.
References
Navigating the Labyrinth of Bevantolol Metabolism: A Technical Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating the confounding effects of Bevantolol's metabolites in experimental settings. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure the accuracy and reproducibility of research involving this beta-1 adrenoceptor antagonist.
This compound is cleared from the body almost entirely through metabolism, with less than 1% of the parent drug excreted unchanged in the urine.[1] This extensive metabolic conversion can introduce variability and potential artifacts in research data if not properly addressed. This guide aims to equip researchers with the knowledge and tools to identify, manage, and account for the influence of this compound's metabolic byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolites of this compound and what are their pharmacological activities?
A1: While comprehensive characterization of all this compound metabolites is not publicly available, a key metabolite identified is a ring-hydroxylated urinary metabolite . This metabolite is noteworthy because, like this compound, it exhibits high cardioselectivity. However, unlike the parent drug, it also possesses significant intrinsic beta sympathomimetic activity.[2][3] It is important to note that this metabolite has been detected in only trace amounts in human urine.[2][3] Another metabolite, referred to as This compound Metabolite III , has been observed in plasma at concentrations less than 2% of the parent this compound concentration. The precise chemical structure of "Metabolite III" is not publicly documented.
Q2: How can I differentiate between the effects of this compound and its metabolites in my experiments?
A2: Differentiating the effects requires a multi-pronged approach:
-
Selective Analytical Methods: Develop and utilize analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), that can simultaneously quantify this compound and its key metabolites in your experimental samples (e.g., plasma, tissue homogenates).
-
In Vitro Metabolism Studies: Conduct experiments using in vitro systems like human liver microsomes to generate this compound metabolites. This allows for the characterization of their biological activity in isolation.
-
Use of Metabolic Inhibitors: In cell-based or tissue-based assays, consider using inhibitors of cytochrome P450 enzymes, particularly CYP2D6 which is implicated in this compound metabolism, to reduce the formation of metabolites and isolate the effects of the parent compound.
Q3: What are the potential confounding effects of this compound's metabolites in my research?
A3: The primary confounding factor identified is the intrinsic beta sympathomimetic activity of the ring-hydroxylated metabolite. In assays measuring beta-adrenergic signaling, this metabolite could partially activate the receptor, potentially masking the full antagonist effect of the parent this compound or leading to paradoxical results. The effects of other, uncharacterized metabolites are currently unknown.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected beta-blockade in cellular assays. | Presence of the hydroxylated metabolite with intrinsic agonist activity. | 1. Analyze cell culture media for the presence of the metabolite using LC-MS/MS. 2. Co-incubate with a CYP2D6 inhibitor to reduce metabolite formation. 3. If possible, synthesize the metabolite and test its activity directly to understand its contribution. |
| High variability in pharmacokinetic data between subjects (animal or human). | Genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6). | 1. Genotype subjects for relevant CYP450 enzymes. 2. Stratify data analysis based on genotype. 3. Measure plasma concentrations of both this compound and its major metabolites. |
| Unexpected off-target effects observed. | A metabolite may have a different pharmacological profile than this compound. | 1. Conduct a broader screening of the metabolites against a panel of receptors and enzymes. 2. Utilize in vitro systems to generate sufficient quantities of metabolites for characterization. |
Quantitative Data Summary
The following table summarizes the known quantitative data regarding this compound and its metabolites. The scarcity of data highlights the need for further research in this area.
| Analyte | Matrix | Concentration/Value | Notes |
| This compound | Human Plasma | Half-life: ~1.5 - 1.9 hours | |
| This compound | Human Urine | < 1% of dose excreted unchanged | |
| Ring-Hydroxylated Metabolite | Human Urine | Trace amounts | Possesses intrinsic beta sympathomimetic activity. |
| This compound Metabolite III | Human Plasma | < 2% of parent drug concentration | Structure and activity are not well-defined. |
Key Experimental Protocols
Protocol 1: In Vitro Generation of this compound Metabolites using Human Liver Microsomes
This protocol allows for the production of this compound metabolites for subsequent activity testing and analytical method development.
Materials:
-
This compound hydrochloride
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Centrifuge
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.
-
In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5-1 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the this compound stock solution (final concentration typically 1-10 µM).
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Collect the supernatant for analysis by LC-MS/MS.
Protocol 2: LC-MS/MS Method for the Quantification of this compound in Human Plasma
This protocol is adapted from a validated method and can serve as a starting point for developing a method that includes metabolites.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase HPLC column
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
This compound standard
-
Internal Standard (e.g., a structurally similar beta-blocker not present in the samples)
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 346.2 -> Product ion (Q3) m/z 165.1
-
Internal Standard: To be determined based on the chosen standard.
-
Metabolites: Precursor and product ions will need to be determined after identification. For a hydroxylated metabolite, the precursor ion would be m/z 362.2.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Integrated workflow for studying this compound metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound hydrochloride--preclinical pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bevantolol Versus Propranolol: A Comparative Analysis of Cardiac Electrophysiology
In the landscape of beta-adrenergic receptor antagonists, both bevantolol and propranolol have established roles in cardiovascular therapy. While both drugs exert their primary effects through the blockade of beta-adrenoceptors, their nuanced differences in cardiac electrophysiology are of significant interest to researchers and drug development professionals. This guide provides a comparative overview of the electrophysiological properties of this compound and propranolol, supported by available experimental data.
Comparative Electrophysiological Effects
| Electrophysiological Parameter | This compound | Propranolol |
| Action Potential Duration (APD) | Lengthens APD in isolated guinea pig atria.[1] | In human papillary muscle, decreases APD, with a more pronounced effect on APD than on ERP.[2] In guinea pig ventricular myocardium, propranolol has been shown to decrease APD under control conditions.[3] However, some studies in the electrically paced mouse heart have reported no significant change in APD.[4] |
| Effective Refractory Period (ERP) | Data not available in quantitative terms. | In patients with intraventricular conduction disturbances, the ERP of the His-Purkinje system showed a mean net increase of 44 ms. In human papillary muscle, propranolol decreases the ERP, although to a lesser extent than it decreases APD.[2] |
| Atrioventricular (AV) Nodal Conduction | Greatly increases intranodal conduction time in isolated A-V nodal preparations. In pithed rats, this compound lengthens the P-R interval on the ECG. | In patients with intraventricular conduction disturbances, propranolol significantly increases the AH interval by a mean of 28 ms. |
| His-Purkinje System Conduction | Data not available in quantitative terms. | In patients with intraventricular conduction disturbances, the HV interval did not change significantly. |
| Maximum Rate of Depolarization (Vmax) | Reduces Vmax in isolated guinea pig atria and ventricular muscle. | Reduces Vmax in guinea pig atrial muscle. |
| Additional Properties | Exhibits Class I antiarrhythmic action (sodium channel blockade). Interacts with alpha-adrenoceptors, exhibiting both agonist and antagonist effects. | Non-selective beta-blocker with membrane-stabilizing activity at higher concentrations. |
Experimental Protocols
The methodologies employed in the cited studies are critical for understanding the context of the presented data. Below are detailed experimental protocols from key studies on this compound and propranolol.
This compound: Electrophysiological Studies in Isolated Guinea Pig Atria and Pithed Rats
-
Animal Model: Male albino guinea pigs and male Sprague-Dawley rats.
-
Isolated Atria Preparation: Left and right atria from guinea pigs were dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. Atria were stimulated at a constant frequency.
-
Pithed Rat Preparation: Rats were anesthetized, and a steel rod was passed through the brainstem and spinal cord to eliminate central and reflex nervous effects. Animals were artificially ventilated.
-
Electrophysiological Recordings:
-
Action Potentials: Intracellular action potentials were recorded from atrial and ventricular muscle using glass microelectrodes. Parameters measured included action potential duration (APD) and the maximum rate of depolarization (Vmax).
-
AV Nodal Conduction: In isolated A-V nodal preparations, intranodal conduction time was measured. In pithed rats, the P-R interval was measured from the surface electrocardiogram (ECG).
-
-
Drug Administration: this compound was added to the organ bath in increasing concentrations for in vitro studies or administered intravenously in the pithed rat model.
Propranolol: Electrophysiological Studies in Patients
-
Study Population: Patients with intraventricular conduction disturbances undergoing clinical electrophysiological studies.
-
Procedure:
-
Catheter Placement: Multipolar electrode catheters were positioned in the high right atrium, His bundle region, and right ventricular apex.
-
Baseline Measurements: Baseline electrophysiological parameters were recorded, including sinus cycle length, AH interval (a measure of AV nodal conduction time), and HV interval (a measure of His-Purkinje system conduction time).
-
Programmed Electrical Stimulation: The effective refractory period (ERP) of the His-Purkinje system was determined using the extrastimulus technique.
-
-
Drug Administration: Propranolol was administered intravenously at a dose of 0.1 mg/kg.
-
Post-Drug Measurements: Electrophysiological parameters were reassessed after propranolol administration to determine the drug's effects.
Signaling Pathways and Mechanisms of Action
This compound and propranolol, while both beta-blockers, exhibit distinct signaling pathway interactions that contribute to their differing electrophysiological profiles.
Propranolol is a non-selective beta-blocker, antagonizing both β1 and β2-adrenergic receptors. This leads to a reduction in intracellular cyclic AMP (cAMP) and subsequent downstream signaling, including decreased protein kinase A (PKA) activity and reduced phosphorylation of L-type calcium channels. This compound is a cardioselective β1-adrenergic receptor antagonist. A key distinction is this compound's additional pharmacological properties. It exhibits a Class I antiarrhythmic effect by directly blocking voltage-gated sodium channels, a mechanism independent of its beta-blocking activity. Furthermore, this compound interacts with alpha-adrenergic receptors, displaying both partial agonist and antagonist activities, which may contribute to its unique hemodynamic and electrophysiological profile.
Experimental Workflow
The general workflow for preclinical assessment of cardiac electrophysiology for compounds like this compound and propranolol often involves a multi-tiered approach, from isolated cells to whole animal models.
This workflow allows for a comprehensive evaluation of a drug's electrophysiological effects, from the cellular level to the integrated physiological response. Patch-clamp studies on isolated myocytes provide detailed information on ion channel effects. Experiments on isolated tissues allow for the assessment of drug actions on multicellular preparations while eliminating systemic influences. The Langendorff-perfused heart model maintains the heart's architecture and allows for the study of global electrophysiological parameters. Finally, in vivo models provide insights into the drug's effects in a complete physiological system, including autonomic influences.
References
- 1. Cardiovascular effects of this compound, a selective beta 1-adrenoceptor antagonist with a novel pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of propranolol on premature action potentials in canine Purkinje and ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The effects of propranolol and sotalol on the electrophysiologic and enzymatic impact of myocardial ischemia induced in vitro in the guinea pig heart] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Cardioselectivity of Bevantolol: An In Vitro and In Vivo Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cardioselectivity of Bevantolol, a beta-1 adrenoceptor antagonist. Through a detailed examination of in vitro and in vivo experimental data, this document objectively compares this compound's performance against other key beta-blockers, offering valuable insights for cardiovascular drug research and development.
This compound is a cardioselective beta-adrenoceptor antagonist, meaning it primarily blocks beta-1 (β1) adrenergic receptors, which are predominantly located in the heart, with less effect on beta-2 (β2) adrenergic receptors found in the bronchi and peripheral blood vessels.[1][2] This selectivity is a crucial attribute for a beta-blocker, as it allows for targeted therapeutic effects on the heart, such as reducing heart rate and contractility, while minimizing potential side effects like bronchoconstriction.[3] The cardioselectivity of this compound is attributed to the 3,4-dimethoxyphenyl moiety in its chemical structure.[1] This guide will delve into the experimental evidence that substantiates this compound's cardioselectivity, comparing it with the non-selective beta-blocker Propranolol, and other cardioselective agents like Atenolol and Metoprolol.
In Vitro Validation of Cardioselectivity
The cardioselectivity of a beta-blocker is quantified in vitro by comparing its binding affinity for β1 and β2 adrenergic receptors. A higher affinity for β1 receptors relative to β2 receptors indicates greater cardioselectivity. This is typically determined through radioligand binding assays using cell lines selectively expressing human β1 and β2 receptors.[4]
Beta-Adrenergic Signaling Pathways
The differential effects of cardioselective and non-selective beta-blockers stem from their interaction with the distinct signaling pathways initiated by β1 and β2 adrenergic receptors. The following diagram illustrates these pathways.
Comparative Binding Affinities of Beta-Blockers
The following table summarizes the in vitro binding affinities (Ki values) and selectivity ratios for this compound and comparator beta-blockers. It is important to note that the data for this compound is derived from functional assays (pA2 values) in isolated guinea pig tissues, which may not be directly comparable to the Ki values obtained from radioligand binding assays using cloned human receptors.
| Drug | β1 Affinity (Ki or pA2) | β2 Affinity (Ki or pA2) | β1/β2 Selectivity Ratio | Methodology |
| This compound | ~7.73 (pA2) | ~6.28 (pA2) | ~28 | Isolated guinea pig atria (β1) and trachea (β2) with isoprenaline as agonist. |
| Propranolol | 8.24 (pA2) | 8.24 (pA2) | 1 | Isolated guinea pig atria (β1) and trachea (β2) with fenoterol as agonist. |
| Atenolol | 6.8 (pA2) | 5.2 (pA2) | ~40 | Isolated guinea pig atria (β1) and trachea (β2) with fenoterol as agonist. |
| Metoprolol | 7.73 (Ki in nM) | 6.28 (Ki in nM) | ~28 | Radioligand binding assay with [125I]-(-)-iodocyanopindolol in human myocardial membranes. |
| Bisoprolol | 1.9 (Ki in nM) | 36 (Ki in nM) | 19 | Radioligand binding assay using membranes from recombinant cells expressing human β1 and β2 receptors. |
Note: Higher pA2 values and lower Ki values indicate higher binding affinity. A higher β1/β2 selectivity ratio indicates greater cardioselectivity.
Experimental Protocol: In Vitro Radioligand Binding Assay
This protocol outlines the steps for determining the binding affinity of beta-blockers to human β1 and β2 adrenergic receptors expressed in Chinese Hamster Ovary (CHO) cells.
1. Cell Culture and Membrane Preparation:
-
Culture CHO cells stably expressing either human β1 or β2 adrenergic receptors in appropriate media.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
2. Competitive Radioligand Binding Assay:
-
In a 96-well plate, add a fixed concentration of a non-selective radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol).
-
Add increasing concentrations of the unlabeled beta-blocker (this compound, Propranolol, Atenolol, or Metoprolol).
-
Add the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) for each beta-blocker using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calculate the β1/β2 selectivity ratio by dividing the Ki for the β2 receptor by the Ki for the β1 receptor.
In Vivo Validation of Cardioselectivity
In vivo studies provide a more physiologically relevant assessment of a drug's cardioselectivity by examining its effects in a whole organism. Key in vivo models for evaluating beta-blocker selectivity include the canine tachycardia model and the guinea pig bronchoconstriction model.
Canine Tachycardia Model: Assessing β1 Blockade
This model evaluates the ability of a beta-blocker to inhibit the increase in heart rate (tachycardia) induced by a non-selective beta-agonist like isoprenaline. A cardioselective beta-blocker is expected to be more potent in blocking this cardiac effect than a non-selective one at doses that have minimal impact on blood pressure (a β2-mediated effect). In vivo studies in anesthetized dogs have shown that this compound preferentially inhibits isoprenaline-induced tachycardia compared to the non-selective agent propranolol.
1. Animal Preparation:
-
Anesthetize healthy adult mongrel dogs of either sex.
-
Insert catheters into a femoral artery for blood pressure monitoring and a femoral vein for drug administration.
-
Record heart rate and blood pressure continuously.
2. Drug Administration and Challenge:
-
Administer a baseline infusion of saline.
-
Administer a bolus injection or a continuous infusion of isoprenaline to induce a submaximal tachycardic response.
-
After the heart rate returns to baseline, administer a single intravenous dose of the beta-blocker (this compound or Propranolol).
-
Repeat the isoprenaline challenge at various time points after beta-blocker administration.
3. Data Collection and Analysis:
-
Record the peak increase in heart rate and the change in mean arterial pressure in response to each isoprenaline challenge.
-
Construct dose-response curves for the chronotropic (heart rate) and vasopressor (blood pressure) effects of isoprenaline in the presence and absence of the beta-blockers.
-
Calculate the dose of the beta-blocker required to inhibit the isoprenaline-induced tachycardia by 50% (ID50).
-
Compare the ID50 values for the different beta-blockers to assess their relative potencies in blocking cardiac β1 receptors.
Guinea Pig Bronchoconstriction Model: Assessing β2 Sparing Effects
This model assesses the potential of a beta-blocker to cause bronchoconstriction, a side effect mediated by the blockade of β2 receptors in the airways. A cardioselective beta-blocker should have minimal effect on histamine-induced bronchoconstriction. Studies in histamine-challenged guinea pigs have demonstrated that this compound has little effect on the bronchodilator action of isoprenaline, whereas propranolol completely blocks it.
1. Animal Preparation:
-
Use conscious, unrestrained guinea pigs.
-
Place the animal in a whole-body plethysmograph to measure respiratory parameters.
2. Bronchial Challenge and Drug Administration:
-
Expose the guinea pig to an aerosol of histamine to induce bronchoconstriction, and measure the pre-convulsion time.
-
Administer the beta-blocker (this compound or Propranolol) orally or via injection.
-
After a set period, re-challenge the animal with histamine aerosol.
3. Data Collection and Analysis:
-
Measure the pre-convulsion time in response to the histamine challenge before and after beta-blocker administration.
-
A significant decrease in the pre-convulsion time after beta-blocker administration indicates a potentiation of bronchoconstriction due to β2 blockade.
-
Compare the effects of this compound and Propranolol on the histamine-induced bronchoconstriction to determine the β2 sparing effect of this compound.
Summary and Conclusion
The collective evidence from both in vitro and in vivo studies strongly supports the classification of this compound as a cardioselective beta-1 adrenoceptor antagonist. In vitro data, although limited in direct modern comparative studies, indicates a preferential affinity for β1 over β2 receptors. More compellingly, in vivo studies in dogs and guinea pigs clearly demonstrate this compound's ability to selectively block cardiac β1-mediated effects while sparing β2-mediated responses in the vasculature and bronchioles, particularly when compared to the non-selective beta-blocker Propranolol. Its cardioselectivity profile appears to be comparable to that of other established cardioselective agents like Atenolol and Metoprolol.
For researchers and drug development professionals, this validation of this compound's cardioselectivity underscores its potential as a targeted therapeutic agent for cardiovascular conditions. The provided experimental protocols offer a framework for further comparative studies and the development of new cardioselective beta-blockers. Future research employing modern techniques such as radioligand binding assays with cloned human receptors would be invaluable to provide a more precise quantitative comparison of this compound's selectivity against newer generation beta-blockers.
References
- 1. This compound hydrochloride--preclinical pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | MDPI [mdpi.com]
- 3. Pharmacology of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Bevantolol's Clinical Trial Results in Hypertension: A Comparative Guide
An Examination of the Historical Data and a Look at its Modern Repurposing
Summary of Bevantolol's Efficacy in Hypertension
This compound is a cardioselective beta-1 adrenergic receptor antagonist.[1] Clinical trials conducted primarily in the 1980s and 1990s established its efficacy in lowering blood pressure in patients with mild to moderate essential hypertension.
A multicenter study in Japan involving 24 patients with severe hypertension demonstrated that this compound, when used in combination with other antihypertensive agents, led to a significant reduction in blood pressure.[2] Over an 8-week period, systolic blood pressure decreased from an average of 181 mmHg to 160 mmHg, and diastolic blood pressure dropped from 114 mmHg to 96 mmHg.[2] A dose-response study with 139 patients showed that this compound at doses of 200 to 400 mg/day was effective in lowering diastolic blood pressure over eight weeks.[3]
Comparative Efficacy of this compound
To contextualize this compound's performance, the following table summarizes its efficacy data alongside that of another well-established beta-blocker, Propranolol. A study directly comparing this compound to Propranolol in 21 thiazide-resistant hypertensive patients found that both drugs lowered supine and erect blood pressures to a comparable extent.[1]
| Drug | Study Population | Dosage | Baseline Blood Pressure (mmHg) | End-of-Study Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) | Heart Rate Reduction |
| This compound | 24 patients with severe hypertension (in combination therapy) | Not specified | 181/114 | 160/96 | -21/-18 | 5 beats/min |
| This compound | 21 thiazide-resistant hypertensive patients | Not specified | Not specified | Not specified | Comparable to Propranolol | Yes |
| Propranolol | 21 thiazide-resistant hypertensive patients | Not specified | Not specified | Not specified | Comparable to this compound | Yes |
Experimental Protocols
This compound Clinical Trial for Severe Hypertension (Japanese Cooperative Study Group)
-
Study Design: A multicenter, open-label trial.
-
Participants: 28 patients with severe hypertension, of whom 24 were analyzed.
-
Inclusion Criteria: Patients with severe hypertension.
-
Treatment: this compound hydrochloride was used in combination with other antihypertensive agents.
-
Duration: 8 weeks.
-
Primary Endpoints: Changes in systolic and diastolic blood pressure.
-
Secondary Endpoints: Changes in pulse rate and assessment of safety and usefulness.
This compound and Propranolol Comparative Study
-
Study Design: A study comparing the hemodynamic and neurohumoral responses to sequential chronic therapy with propranolol and this compound.
-
Participants: 21 thiazide-resistant hypertensive patients.
-
Treatment: Sequential therapy with propranolol and this compound, compared with placebo.
-
Primary Endpoints: Supine and erect blood pressure, heart rate.
-
Secondary Endpoints: Forearm blood flow, vascular resistance, plasma concentrations of noradrenaline and adrenaline, plasma renin activity, and aldosterone concentrations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for beta-blockers like this compound and a typical workflow for a clinical trial in hypertension.
References
- 1. Hemodynamic and adrenergic responses of this compound and propranolol in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of this compound hydrochloride in patients with severe hypertension. The Cooperative Study Group on this compound in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose response studies of this compound in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Bevantolol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Bevantolol and other key beta-blockers. The information presented is based on available experimental data to independently validate their mechanisms of action.
Overview of Mechanism of Action
This compound is a cardioselective beta-1 adrenoceptor antagonist.[1][2][3][4][5] Its primary mechanism of action involves blocking the effects of catecholamines, such as epinephrine, at the beta-1 adrenergic receptors, which are predominantly located in the heart. This blockade results in a decrease in heart rate, myocardial contractility, and blood pressure.
Unique to this compound is evidence suggesting additional pharmacological activities. Animal studies have indicated that this compound may also exhibit partial agonist and antagonist effects on alpha-adrenoceptors. This dual action could contribute to its distinct clinical profile, including a reported lower incidence of cold extremities, a common side effect of other beta-blockers. Furthermore, preclinical studies in pithed rats have suggested that this compound might have alpha-adrenoceptor agonist properties and the ability to block noradrenaline uptake.
Comparative Analysis with Other Beta-Blockers
To provide a comprehensive understanding of this compound's pharmacological profile, this guide compares it with other well-established beta-blockers:
-
Atenolol, Metoprolol, and Bisoprolol: These are also cardioselective beta-1 blockers and serve as direct comparators.
-
Propranolol: A non-selective beta-blocker that antagonizes both beta-1 and beta-2 adrenergic receptors, included to highlight the differences in receptor selectivity.
The following table summarizes the key mechanistic differences between these agents.
| Feature | This compound | Atenolol | Metoprolol | Bisoprolol | Propranolol |
| Primary Mechanism | Beta-1 Adrenergic Receptor Antagonist | Beta-1 Adrenergic Receptor Antagonist | Beta-1 Adrenergic Receptor Antagonist | Beta-1 Adrenergic Receptor Antagonist | Non-selective Beta-1 and Beta-2 Adrenergic Receptor Antagonist |
| Cardioselectivity | Yes | Yes | Yes | Yes | No |
| Alpha-Adrenoceptor Activity | Partial agonist and antagonist effects reported | No | No | No | No |
| Norepinephrine Uptake Inhibition | Suggested in preclinical models | No | No | No | No |
Experimental Validation Data
Independent experimental data is crucial for validating the claimed mechanisms of action. The following table presents a summary of key findings from a preclinical study investigating the cardiovascular effects of this compound.
| Experimental Model | Parameter Measured | Key Finding with this compound |
| Pithed Rats | Isoprenaline-induced tachycardia (chronotropic effect) vs. hypotension (vasodilator effect) | More potent in blocking chronotropic effects, indicating beta-1 selectivity. |
| Pithed Rats | Blood Pressure | Caused hypertension, which was attenuated by phentolamine, suggesting alpha-adrenoceptor agonism. |
| Pithed Rats | Pressor effects of noradrenaline | Potentiated the pressor effects, implying potential blockade of noradrenaline uptake. |
| Isolated Atria | Electrophysiological parameters | Induced bradycardia, reduced the maximum rate of depolarization (Vmax), and lengthened the action potential duration (APD), suggesting a Class I antiarrhythmic action. |
| Isolated Atria & Pithed Rats | Inotropic effect | No negative inotropic effect was observed. |
Methodologies for Key Experiments
Detailed experimental protocols are essential for the replication and verification of scientific findings. The following outlines a general methodology for assessing the cardiovascular effects of beta-blockers in a pithed rat model, based on the principles of the cited research.
Experimental Protocol: Evaluation of Cardiovascular Effects in Pithed Rats
-
Animal Preparation:
-
Male Wistar rats (250-300g) are anesthetized with a suitable anesthetic agent (e.g., sodium pentobarbital).
-
The trachea is cannulated to facilitate artificial respiration.
-
A stainless steel rod is inserted through the orbit and foramen magnum down the spinal canal to destroy the central nervous system (pithing), thereby eliminating reflex autonomic control.
-
The carotid artery is cannulated for continuous blood pressure monitoring, and the jugular vein is cannulated for drug administration.
-
-
Drug Administration and Measurements:
-
A baseline period is established to ensure cardiovascular stability.
-
Agonists (e.g., isoprenaline, noradrenaline) are administered intravenously at increasing doses to establish dose-response curves for heart rate and blood pressure.
-
The beta-blocker (e.g., this compound) is then administered intravenously.
-
After a suitable equilibration period, the agonist dose-response curves are repeated in the presence of the antagonist.
-
-
Data Analysis:
-
Changes in heart rate (chronotropic effects) and blood pressure are recorded and analyzed.
-
The potency of the antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's dose-response curve.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental setups can aid in understanding the mechanism of action.
Caption: this compound's antagonism of the beta-1 adrenergic receptor signaling pathway.
Caption: Experimental workflow for assessing this compound's effects in a pithed rat model.
References
Benchmarking Bevantolol: A Comparative Analysis Against Newer Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties and clinical efficacy of bevantolol, a selective beta-1 adrenergic receptor antagonist, with newer generation beta-blockers, namely nebivolol and carvedilol. While direct head-to-head clinical trial data is limited, this analysis extrapolates from existing studies and mechanistic understanding to offer a comprehensive overview for research and development purposes.
Executive Summary
This compound demonstrates efficacy in the management of hypertension and angina pectoris, primarily through its selective blockade of beta-1 adrenergic receptors.[1][2] Unique to this compound is its suggested partial agonist activity at alpha-adrenoceptors, which may contribute to a reduction in peripheral vascular resistance, distinguishing it from some older beta-blockers.[2][3] Newer beta-blockers, such as nebivolol and carvedilol, possess distinct vasodilatory properties that set them apart. Nebivolol mediates vasodilation through a nitric oxide (NO)-dependent pathway via beta-3 adrenergic receptor agonism, while carvedilol exerts its effects through alpha-1 adrenergic blockade.[4] These differing mechanisms of action translate to varied hemodynamic profiles and potential clinical advantages.
Data Presentation: Comparative Overview
The following tables summarize the key characteristics and clinical findings for this compound, nebivolol, and carvedilol based on available data.
Table 1: Pharmacodynamic Properties
| Feature | This compound | Nebivolol | Carvedilol |
| Primary Mechanism | Selective β1-adrenoceptor antagonist | Highly selective β1-adrenoceptor antagonist | Non-selective β- and α1-adrenoceptor antagonist |
| Vasodilatory Mechanism | Potential α-adrenoceptor partial agonism | β3-adrenoceptor agonism leading to NO release | α1-adrenoceptor blockade |
| Intrinsic Sympathomimetic Activity (ISA) | No | No | No |
| Membrane Stabilizing Activity (MSA) | Weak | No | Yes |
| Antioxidant Properties | Not established | Yes | Yes |
Table 2: Hemodynamic and Clinical Effects
| Parameter | This compound | Nebivolol | Carvedilol |
| Heart Rate | ↓ | ↓ | ↓ |
| Blood Pressure | ↓ | ↓ | ↓ |
| Peripheral Vascular Resistance | ↓ | ↓ | ↓ |
| Cardiac Output | Maintained or slightly ↓ | Increased or maintained | Maintained or slightly ↓ |
| Key Clinical Indications | Hypertension, Angina Pectoris | Hypertension, Heart Failure | Hypertension, Heart Failure, Left Ventricular Dysfunction after Myocardial Infarction |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the interpretation of comparative data. Below are representative protocols for assessing the efficacy of beta-blockers in hypertension and angina pectoris.
Protocol 1: Evaluation of Antihypertensive Efficacy
This protocol outlines a typical randomized, double-blind, placebo-controlled, parallel-group study to assess the antihypertensive effects of a beta-blocker.
1. Study Population:
-
Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure [DBP] between 95 and 109 mmHg).
-
Exclusion Criteria: Secondary hypertension, significant renal or hepatic impairment, history of myocardial infarction or stroke within the previous 6 months, and contraindications to beta-blocker therapy.
2. Study Design:
-
A 2-4 week single-blind placebo run-in period to establish baseline blood pressure and ensure treatment compliance.
-
Randomization to receive the investigational beta-blocker at various doses, a comparator drug, or placebo once daily for a specified period (e.g., 12 weeks).
3. Efficacy Endpoints:
-
Primary: Change from baseline in trough sitting DBP and systolic blood pressure (SBP) at the end of the treatment period.
-
Secondary: Responder rate (percentage of patients achieving a target DBP or a specified reduction), changes in 24-hour ambulatory blood pressure monitoring parameters.
4. Safety and Tolerability Assessment:
-
Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters throughout the study.
Protocol 2: Assessment of Anti-Anginal Efficacy
This protocol describes a standard methodology for evaluating the efficacy of a beta-blocker in patients with stable angina pectoris, often employing a crossover design.
1. Study Population:
-
Inclusion Criteria: Patients with a history of stable effort-induced angina pectoris for at least 3 months, with a positive exercise tolerance test (ETT).
-
Exclusion Criteria: Unstable angina, recent myocardial infarction, significant valvular heart disease, or other conditions that could interfere with the ETT.
2. Study Design:
-
A placebo run-in period to establish baseline exercise tolerance.
-
Randomized, double-blind, crossover assignment to a sequence of treatments (e.g., investigational drug, placebo, and/or active comparator), with each treatment period lasting for a specified duration (e.g., 4 weeks), separated by washout periods.
3. Efficacy Endpoints:
-
Primary: Change in total exercise duration on a standardized treadmill or cycle ergometer protocol (e.g., Bruce protocol).
-
Secondary: Time to onset of angina, time to 1-mm ST-segment depression, frequency of angina attacks, and consumption of short-acting nitrates.
4. Data Analysis:
-
Statistical comparison of the efficacy endpoints between the different treatment periods within the same patient.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of this compound, nebivolol, and carvedilol.
This compound's dual action on beta-1 and alpha receptors.
Nebivolol's beta-1 blockade and beta-3 mediated vasodilation.
Carvedilol's non-selective beta and alpha-1 blockade.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative clinical trial of anti-anginal drugs.
Workflow of a crossover clinical trial for angina.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: a beta-1 adrenoceptor antagonist with unique additional actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of this compound, a selective beta 1-adrenoceptor antagonist with a novel pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative Meta-Analysis of Bevantolol for the Treatment of Angina Pectoris
This guide provides a comprehensive meta-analysis of clinical studies on the efficacy and safety of Bevantolol in the treatment of angina pectoris. The following sections present a detailed comparison of this compound with placebo and other beta-blockers, supported by quantitative data from various clinical trials.
Experimental Protocols
The clinical studies included in this analysis were predominantly randomized, double-blind, and placebo-controlled trials. Several studies also included active comparator arms, most commonly with atenolol. The patient populations consisted of adults with chronic stable angina pectoris.
A typical experimental protocol involved a washout period for previous anti-anginal medications, followed by a single-blind placebo phase. Patients were then randomized to receive this compound at varying dosages (e.g., 150-400 mg daily, administered once or twice daily), a placebo, or a comparator drug like atenolol (e.g., 50-100 mg once daily). The treatment duration in these studies ranged from a few weeks to several months.
Efficacy assessments were primarily based on exercise tolerance tests (ETT) using protocols such as the standard Bruce protocol. Key parameters measured included total exercise duration, time to onset of angina, and time to 1 mm ST-segment depression. Additionally, the frequency of angina attacks and nitroglycerin consumption were often recorded by patients in diaries. Hemodynamic parameters such as heart rate and blood pressure were monitored at rest and during exercise. Safety and tolerability were assessed by recording adverse events throughout the study period.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the clinical trials on this compound for angina treatment.
Table 1: Efficacy of this compound in Angina Pectoris - Placebo-Controlled Trials
| Parameter | This compound Dose | Outcome | Reference |
| Exercise Duration | 400 mg/day | Increased from 290 to 408 seconds (p=0.001) | [1] |
| 200 mg/day (once daily) | Increased from 7.4 to 10.6 minutes (p < 0.001) | [2] | |
| Angina Attack Frequency | 300 mg/day | Decreased by ≥50% in 77% of patients | [3] |
| ST-Segment Depression | 200 mg/day (once daily) | Reduced from 0.3 to 0.2 mm min-1 (p < 0.02) | [2] |
| Double Product (HR x SBP) | 150-300 mg/day | Significantly decreased (p < 0.001) | [3] |
Table 2: Comparative Efficacy of this compound and Atenolol in Angina Pectoris
| Parameter | This compound (200-400 mg/day) | Atenolol (50-100 mg/day) | Reference |
| Exercise Duration | Increased from 7.9 to 9.3 minutes (p < 0.05) | Increased from 7.1 to 8.2 minutes (p < 0.02) | |
| Resting Heart Rate | Decreased (p < 0.0001) | Decreased (p < 0.0001) | |
| Exercise Heart Rate | Decreased (p < 0.0005) | Decreased (p < 0.0001) | |
| Exercise Double Product | Decreased (p < 0.0001) | Decreased (p < 0.05) | |
| Angina Attacks | Significant decrease | Significant decrease |
Table 3: Safety and Tolerability of this compound
| Adverse Events | This compound vs. Placebo | This compound vs. Atenolol | Reference |
| Overall Incidence | Fewer adverse reactions than placebo | Generally well-tolerated with no significant difference | |
| Withdrawals due to Adverse Events | 3 patients on once-daily regimen | 1 patient due to insufficient efficacy |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical flow of study selection for this meta-analysis, following a PRISMA-like model.
Caption: PRISMA-like flow diagram of the study selection process.
Discussion
The collective evidence from these clinical trials indicates that this compound is an effective and well-tolerated agent for the management of angina pectoris.
Efficacy: this compound consistently demonstrated significant improvements in exercise tolerance, as evidenced by increased total exercise duration and time to onset of angina, when compared to placebo. It effectively reduces the frequency of angina attacks and the need for nitroglycerin. The hemodynamic effects of this compound, including a reduction in heart rate and blood pressure, particularly during exercise, contribute to a decrease in myocardial oxygen demand, which is a key mechanism for its anti-anginal effect.
Comparison with Atenolol: When compared with atenolol, another cardioselective beta-blocker, this compound showed comparable efficacy in improving exercise capacity and reducing anginal symptoms. Both drugs produced similar reductions in heart rate and blood pressure. This suggests that this compound is a viable alternative to other established beta-blockers for angina treatment.
Safety and Tolerability: this compound was generally well-tolerated in the clinical trials. The incidence of adverse events with this compound was reported to be lower than with placebo in some studies. When compared to atenolol, the safety profiles were similar.
Conclusion
Based on the meta-analysis of the available clinical studies, this compound is an effective and safe therapeutic option for patients with stable angina pectoris. Its efficacy is superior to placebo and comparable to that of atenolol in improving exercise tolerance and reducing anginal symptoms. The favorable safety profile of this compound further supports its use in this patient population. Further large-scale, long-term comparative studies would be beneficial to fully establish its place in the therapeutic armamentarium for coronary artery disease.
References
- 1. Comparison of once and twice daily oral dosing schedules of this compound, a new beta-adrenoceptor antagonist with alpha-adrenoceptor partial antagonist activity in patients with angina of effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Usefulness of this compound for chronic, stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of this compound in the treatment of angina--a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative pharmacokinetics of Bevantolol in different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of Bevantolol, a cardioselective beta-adrenoceptor antagonist, across different animal species. While detailed quantitative comparative data in common preclinical species is limited in publicly available literature, this document synthesizes available information on its absorption, distribution, metabolism, and excretion to aid in research and drug development.
Executive Summary
Comparative Pharmacokinetics: A Qualitative Overview
Due to the limited availability of direct comparative pharmacokinetic data for this compound in different animal species, a quantitative comparison of parameters such as Cmax, Tmax, and AUC is not feasible at this time. However, based on its pharmacological studies, we can infer some species-specific aspects.
Dogs: this compound has been shown to preferentially inhibit isoproterenol-induced tachycardia in conscious and anesthetized dogs, highlighting its cardioselective beta-blocking activity in this species. Studies in dogs have also demonstrated its lack of intrinsic sympathomimetic activity.
Rats: The dose-related antihypertensive effect of this compound has been demonstrated in spontaneously hypertensive and renal hypertensive rats.
Guinea Pigs: In vitro studies using guinea pig atrial and tracheal tissue have shown that the beta-blocking potency and beta-selectivity of this compound are intermediate between those of metoprolol and atenolol.
Experimental Protocols
The following outlines a general methodology for a comparative pharmacokinetic study of this compound in different animal species, based on standard practices in preclinical drug development.
Objective: To determine and compare the pharmacokinetic profiles of this compound in rats, dogs, and cynomolgus monkeys after a single oral dose.
1. Animal Models:
-
Species: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.
-
Health Status: Healthy, adult animals of both sexes.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the study.
2. Drug Administration:
-
Formulation: this compound hydrochloride dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dose: A single oral dose administered via gavage for rats and oral administration for dogs and monkeys. The dose level would be determined based on previous pharmacological studies.
-
Fasting: Animals should be fasted overnight prior to dosing.
3. Sample Collection:
-
Blood Sampling: Serial blood samples (e.g., at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) collected from a suitable vein (e.g., tail vein for rats, cephalic vein for dogs and monkeys).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Parameters: The following pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Apparent volume of distribution (Vd/F)
-
Apparent total clearance (CL/F)
-
-
Software: Pharmacokinetic analysis will be performed using validated software (e.g., WinNonlin).
6. Data Analysis:
-
Statistical comparisons of the pharmacokinetic parameters across the different species will be performed to identify any significant differences.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a comparative pharmacokinetic study.
Caption: Workflow for a comparative pharmacokinetic study of this compound.
This guide serves as a foundational resource for understanding the pharmacokinetic properties of this compound. Further dedicated studies are required to establish a detailed quantitative comparative profile across different animal species, which is crucial for the effective translation of preclinical findings to clinical applications.
References
- 1. Clinical pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and concentration--effect relationships of this compound (CI-775) in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure for the Proper Disposal of Bevantolol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Bevantolol, a beta-1 adrenoceptor antagonist, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): Wear protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses. If there is a risk of generating dust, a dust respirator is required.
-
Emergency Procedures: In case of a spill, immediately alert personnel in the area. Prevent the spillage from entering drains or water courses. Use dry clean-up procedures and avoid generating dust.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₀H₂₇NO₄ |
| Molar Mass | 345.439 g·mol⁻¹ |
| Physical State | Solid |
| Melting Point | 137-138 °C |
| Solubility in Water | 1.37e-02 g/L |
| LogP | 3.00 |
Data sourced from PubChem and other chemical databases.[1][2][3]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Key regulations include:
-
Subpart P of RCRA: This rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors. A critical component of Subpart P is the ban on sewering (flushing) hazardous waste pharmaceuticals.
-
State and Local Regulations: Many states and localities have their own regulations for pharmaceutical waste disposal that may be more stringent than federal laws. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable rules.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the decision-making process and procedural steps for the proper disposal of this compound from a laboratory or research setting.
Step 1: Waste Identification and Classification
-
Unused/Uncontaminated this compound: If the material is in its original, unopened packaging and has not expired, consider returning it to the supplier for reuse or recycling.
-
Contaminated or Expired this compound: This is considered pharmaceutical waste and must be disposed of following the subsequent steps. While this compound is not explicitly listed as a P- or U-listed hazardous waste under RCRA, its pharmacological activity and the general guidance for beta-blockers necessitate that it be treated as a potentially hazardous chemical waste.
Step 2: Segregation and Containment
-
Do Not Mix: Do not mix this compound waste with household garbage, regular laboratory trash, or other chemical waste streams unless directed by your EHS department.
-
Primary Container: Place the this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and the accumulation start date.
-
Empty Product Containers: Empty containers that held this compound may still present a chemical hazard. They should be managed as hazardous waste unless they are triple-rinsed. The rinsate must be collected and disposed of as hazardous waste. Do not allow any wash water to enter drains.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
Ensure the storage area is secure and away from drains and incompatible materials.
Step 4: Final Disposal
-
Engage a Licensed Waste Contractor: The disposal of the accumulated this compound waste must be handled by a licensed hazardous waste management company.
-
Preferred Disposal Method: Incineration in a licensed hazardous waste incinerator is the preferred method for destroying active pharmaceutical ingredients.
-
Alternative Method: If incineration is not available, disposal in a specially licensed landfill that accepts chemical and/or pharmaceutical wastes is a secondary option.
-
Documentation: Maintain all records of waste generation, storage, and disposal, including manifests from the waste contractor, in accordance with institutional policy and regulatory requirements.
Prohibited Disposal Methods
The following methods are strictly prohibited for the disposal of this compound:
-
Disposal Down the Drain: Do not flush this compound or allow any solutions containing it to enter the sewer system. This is to prevent the contamination of waterways, as wastewater treatment plants are often not equipped to remove such compounds, leading to potential ecological harm.
-
Disposal in Regular Trash: Do not dispose of this compound in the municipal solid waste stream (household or laboratory trash).
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
